molecular formula C6H4BBrF2O2 B1333227 4-Bromo-2,3-difluorophenylboronic acid CAS No. 374790-99-5

4-Bromo-2,3-difluorophenylboronic acid

Cat. No.: B1333227
CAS No.: 374790-99-5
M. Wt: 236.81 g/mol
InChI Key: CUTKSWXGYLUSCY-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BBrF2O2 and its molecular weight is 236.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-bromo-2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTKSWXGYLUSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378344
Record name 4-Bromo-2,3-difluorophenylboronic acid
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Molecular Weight

236.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374790-99-5
Record name [4-Bromo-2,3-difluorophenyl]boronic acid
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Record name 4-Bromo-2,3-difluorophenylboronic acid
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Record name 4-Bromo-2,3-difluorobenzeneboronic acid
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Foundational & Exploratory

Technical Guide: 4-Bromo-2,3-difluorophenylboronic acid and Its Isomeric Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry regarding 4-Bromo-2,3-difluorophenylboronic acid and provides a comprehensive overview of a closely related, commercially available isomeric compound, 4-Bromo-2,6-difluorophenylboronic acid, which serves as a valuable reagent in synthetic chemistry.

CAS Number for this compound

A thorough search of chemical databases and supplier catalogs did not yield a specific CAS (Chemical Abstracts Service) number for this compound. This suggests that the compound is not a readily available commercial product and may require custom synthesis. For researchers interested in this specific substitution pattern, a synthetic route would need to be developed, likely starting from a corresponding bromo-difluoro-benzene derivative.

An In-Depth Profile of 4-Bromo-2,6-difluorophenylboronic acid

Given the apparent lack of commercial availability for the 2,3-difluoro isomer, this guide will focus on the well-documented and commercially accessible isomer, 4-Bromo-2,6-difluorophenylboronic acid .

CAS Number: 352535-81-0[1][2][3]

This compound is a key building block in organic synthesis, particularly valued for its utility in palladium-catalyzed cross-coupling reactions to introduce the 4-bromo-2,6-difluorophenyl moiety into complex molecules.

The key properties of 4-Bromo-2,6-difluorophenylboronic acid are summarized in the table below, with data primarily sourced from PubChem.[1]

PropertyValue
Molecular Formula C₆H₄BBrF₂O₂
Molecular Weight 236.81 g/mol
Appearance White crystalline solid
Melting Point 201-203°C (for the corresponding benzoic acid)
Solubility Soluble in organic solvents such as DMSO, acetonitrile, and chloroform
IUPAC Name (4-bromo-2,6-difluorophenyl)boronic acid
InChI Key QHYNAULNEIXXPC-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C=C1F)Br)F)B(O)O

The synthesis of 4-Bromo-2,6-difluorophenylboronic acid can be achieved through a few established routes in organic chemistry. A common method involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a borate ester.[4]

A general synthetic pathway is as follows:

  • Starting Material: 1,5-Dibromo-2,4-difluorobenzene.

  • Lithiation: Reaction with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) in an anhydrous ether solvent such as THF. This selectively replaces one of the bromine atoms with lithium.

  • Borylation: The resulting aryllithium species is then reacted with a trialkyl borate, such as trimethyl borate (B(OMe)₃).

  • Hydrolysis: Acidic workup (e.g., with HCl) hydrolyzes the boronate ester to yield the final 4-Bromo-2,6-difluorophenylboronic acid.

A related synthesis for the precursor 4-bromo-2,6-difluorophenol involves the direct bromination of 2,6-difluorophenol.[5]

4-Bromo-2,6-difluorophenylboronic acid is a versatile reagent, most notably used in the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), making it a cornerstone of modern drug discovery and materials science. The presence of the fluorine atoms in the molecule can impart unique electronic properties and metabolic stability to the resulting products.[7]

The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd_r1_r2 boronate_complex [R2-B(OH)3]- boronate_complex->transmetalation r2_boronic_acid R2-B(OH)2 (4-Bromo-2,6-difluoro phenylboronic acid) base Base (e.g., K2CO3) r2_boronic_acid->base base->boronate_complex Activation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 (Coupled Product) reductive_elimination->product r1_x R1-X (Aryl/Vinyl Halide) r1_x->oxidative_addition Experimental_Workflow start Start setup Combine Reactants: Aryl Halide, Boronic Acid, Pd Catalyst, Base in Schlenk Flask start->setup inert_atm Establish Inert Atmosphere (Ar/N2) setup->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir (e.g., 80-110°C) add_solvent->heat_stir monitor Monitor Reaction (TLC/GC-MS) heat_stir->monitor monitor->heat_stir Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

Technical Guide: Physical Properties of 4-Bromo-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2,3-difluorophenylboronic acid, a key building block in modern medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Core Physical Properties

This compound is a halogenated phenylboronic acid derivative. Its unique substitution pattern influences its reactivity and physical characteristics, making it a subject of interest in the synthesis of complex organic molecules.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 374790-99-5[1][2][3][4]
Molecular Formula C₆H₄BBrF₂O₂
Molecular Weight 236.81 g/mol
Melting Point 225 °C[1]
Boiling Point 312.6 °C at 760 mmHg[1][2]
Density 1.82 g/cm³[1][2]
Flash Point 142.8 °C[1][2]
Refractive Index 1.547[2]
Purity ≥96%[4]

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, standard analytical techniques are employed for the characterization of boronic acids and their derivatives.

General Methodologies:

  • Melting Point Determination: The melting point is typically determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

  • Boiling Point Determination: The boiling point is measured at a specific atmospheric pressure, often using distillation apparatus. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.

  • Density Measurement: The density of a solid can be determined using techniques such as gas pycnometry, which measures the volume of the solid by displacing a known volume of gas.

  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the chemical structure and purity of the compound, which are prerequisites for accurate physical property measurement.

  • X-ray Crystallography: This technique provides detailed information about the three-dimensional structure of the molecule in the solid state, including bond lengths and angles, which can influence its physical properties.[5][6]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel boronic acid derivative, such as this compound.

G A Synthesis of Boronic Acid Derivative B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Confirmation B->C D Physical Property Measurement B->D E NMR (1H, 13C, 11B, 19F) C->E F Mass Spectrometry C->F G IR Spectroscopy C->G L Final Characterized Compound C->L H Melting Point D->H I Boiling Point D->I J Solubility Studies D->J K X-ray Crystallography D->K D->L

Caption: Workflow for the Synthesis and Physical Characterization of a Boronic Acid.

References

An In-depth Technical Guide to 4-Bromo-2,3-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,3-difluorophenylboronic acid, a valuable reagent in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, a general synthetic protocol, and its application in Suzuki-Miyaura cross-coupling reactions.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 374790-99-5[1][2][3]
Molecular Formula C₆H₄BBrF₂O₂[1][2]
Molecular Weight 236.81 g/mol [1][2]
Appearance Typically a white to off-white solid
Purity Commercially available with purity ≥95%

Chemical Structure

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 4-position, two fluorine atoms at the 2- and 3-positions, and a boronic acid group at the 1-position.

Chemical structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of arylboronic acids, including this compound, is commonly achieved through the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis. A general and widely used method involves a lithium-halogen exchange reaction.[4]

Materials:

  • 1,4-Dibromo-2,3-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate or Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (HCl), aqueous solution

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is charged with 1,4-dibromo-2,3-difluorobenzene and anhydrous THF or diethyl ether. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithium-Halogen Exchange: A solution of n-butyllithium in hexanes (1.0 equivalent) is added dropwise to the cooled solution of the aryl bromide via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-2 hours) to ensure complete formation of the aryllithium species.

  • Borylation: A solution of trimethyl borate or triisopropyl borate (1.1 equivalents) in anhydrous THF is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. The mixture is stirred for a period to ensure complete hydrolysis of the borate ester to the boronic acid.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

G A 1,4-Dibromo-2,3-difluorobenzene in Anhydrous Ether/THF B Cool to -78 °C A->B C Add n-Butyllithium (Lithium-Halogen Exchange) B->C D Aryllithium Intermediate C->D E Add Trialkyl Borate (Borylation) D->E F Borate Ester Intermediate E->F G Warm to Room Temperature & Stir Overnight F->G H Acidic Hydrolysis (e.g., aq. HCl) G->H I This compound H->I J Workup and Purification I->J K Pure Product J->K

Caption: General workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and polyaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Materials:

  • This compound

  • Aryl halide or triflate (coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask or a round-bottom flask equipped with a condenser, combine this compound (1.2-1.5 equivalents), the aryl halide or triflate (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon). This cycle is repeated three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: A degassed solvent mixture is added to the flask, followed by the palladium catalyst.

  • Reaction: The reaction mixture is heated to a specified temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent and water. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (with 4-Bromo-2,3-difluorophenyl- boronic acid + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Product Biaryl Product (Ar-Ar') Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of complex organic molecules. The presence of two fluorine atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design. The bromine atom provides a reactive handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows for the construction of diverse molecular scaffolds for the development of novel therapeutic agents and advanced materials with tailored properties.

References

4-Bromo-2,3-difluorophenylboronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2,3-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of this compound, a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. The protocol is based on established methodologies for the synthesis of analogous arylboronic acids.

Core Synthesis Strategy

The synthesis of this compound can be achieved through a two-step process starting from 1-bromo-2,3-difluorobenzene. The key steps involve a lithium-halogen exchange to form an organolithium intermediate, followed by reaction with a borate ester and subsequent acidic hydrolysis.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )RoleNotes
1-Bromo-2,3-difluorobenzeneC₆H₃BrF₂210.99Starting MaterialCommercially available.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11SolventMust be dry and inhibitor-free.
n-Butyllithium (n-BuLi)C₄H₉Li64.06Lithiating AgentTypically used as a solution in hexanes (e.g., 2.5 M).
Trimethyl borateB(OCH₃)₃103.91Boron SourceReacts with the organolithium intermediate.
Hydrochloric Acid (HCl)HCl36.46AcidFor hydrolysis of the boronate ester.
Diethyl ether(C₂H₅)₂O74.12Extraction Solvent
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent
HexanesC₆H₁₄86.18Recrystallization Solvent

Reaction Conditions:

StepReactionTemperature (°C)TimeExpected Yield (%)
1Lithiation-781-2 hours-
2Borylation-78 to Room Temp12 hours (overnight)-
3Hydrolysis & WorkupRoom Temperature1 hour-
4Purification--60-70 (overall)

Detailed Procedure:

Step 1: Lithiation of 1-Bromo-2,3-difluorobenzene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-2,3-difluorobenzene (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the organolithium intermediate may be indicated by a color change.

Step 2: Borylation

  • In a separate flame-dried flask, dissolve trimethyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the freshly prepared organolithium solution to the trimethyl borate solution via a cannula while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).

Step 3: Hydrolysis and Workup

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the mixture is acidic (pH ~1-2).

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the boronate ester.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine (1 x volume).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, to afford the product as a white to off-white solid.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow Start Start: 1-Bromo-2,3-difluorobenzene in THF Lithiation Lithiation (-78 °C, n-BuLi) Start->Lithiation Borylation Borylation (-78 °C to RT, B(OMe)₃) Lithiation->Borylation Hydrolysis Hydrolysis (HCl (aq)) Borylation->Hydrolysis Workup Workup & Extraction (Et₂O, Brine) Hydrolysis->Workup Purification Purification (Recrystallization) Workup->Purification End Product: this compound Purification->End

Caption: A flowchart of the key steps in the synthesis of this compound.

Logical Relationship of Key Steps

The synthesis follows a logical progression from activation of the starting material to the formation and isolation of the final product.

LogicalFlow A Aryl Halide Activation (Lithium-Halogen Exchange) B C-B Bond Formation (Reaction with Electrophilic Boron) A->B Generates Nucleophilic Aryllithium C Boronate Ester Hydrolysis (Protonation to form Boronic Acid) B->C Forms Boronate Ester Intermediate D Isolation & Purification (Extraction & Recrystallization) C->D Yields Crude Product

Caption: Logical progression of the key chemical transformations in the synthesis.

Stability and Storage of 4-Bromo-2,3-difluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects concerning the stability and proper storage of 4-bromo-2,3-difluorophenylboronic acid. As a vital building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, understanding its stability profile is paramount for ensuring experimental reproducibility, maximizing yield, and maintaining the integrity of this valuable reagent. This document outlines the principal degradation pathways, recommended storage conditions, and provides a framework for in-house stability assessment.

Core Concepts in Stability

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two major degradation pathways: protodeboronation and oxidation. Environmental factors such as moisture, temperature, light, and pH can significantly impact its shelf-life and performance in chemical reactions.

Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved, resulting in the replacement of the boronic acid group with a hydrogen atom to form 1-bromo-2,3-difluorobenzene. This reaction is often facilitated by aqueous conditions and can be influenced by pH.[1][2] Sterically hindered and electron-rich arylboronic acids are particularly prone to this decomposition.

Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding phenol, 4-bromo-2,3-difluorophenol.[3][4] This process can be accelerated by the presence of oxidizing agents and prolonged exposure to air.

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. While this process is often reversible in the presence of water, the formation of these anhydrides can affect the reactivity and stoichiometry of the reagent.[2]

Recommended Storage and Handling

To ensure the long-term integrity and purity of this compound, adherence to the following storage and handling protocols is critical.

Storage Conditions

Proper storage is the most effective measure to prevent degradation. The following table summarizes the recommended conditions based on general knowledge of arylboronic acid stability.

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)Minimizes the rate of thermal decomposition and slows down potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Prevents oxidation of the electron-rich boronic acid moiety.[5]
Moisture Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended.Boronic acids are hygroscopic and moisture can facilitate protodeboronation and dehydration to boroxines.[6]
Light Protect from light by storing in an amber vial or in a dark location.Although not always explicitly stated, light can potentially promote oxidative degradation pathways.
Handling Precautions

When handling this compound, the following precautions should be taken to minimize degradation and ensure user safety:

  • Minimize Exposure to Air and Moisture: Handle the solid quickly in a controlled environment, such as a glovebox or under a stream of inert gas.

  • Use Dry Solvents: For preparing solutions, use anhydrous solvents to prevent hydrolysis and protodeboronation.

  • Avoid Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][7]

Experimental Protocols: Stability Assessment

For applications requiring stringent quality control, an in-house stability assessment may be necessary. The following is a generalized protocol for a forced degradation study.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and thermal) and to identify potential degradation products.

Materials
  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% solution)

  • HPLC system with UV detector

  • LC-MS system for peak identification

Stress Conditions
  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% H₂O₂.

  • Thermal Degradation (Solid State): Place the solid compound in a temperature-controlled oven at a specified elevated temperature (e.g., 60 °C).

  • Thermal Degradation (Solution): Dissolve the compound in acetonitrile and heat in a temperature-controlled bath.

Procedure
  • Prepare stock solutions of this compound in acetonitrile.

  • For each stress condition, mix the stock solution with the respective stress agent or subject the solid to heat.

  • Maintain the samples at the specified temperature for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Analytical Method (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Data Analysis
  • Quantify the decrease in the peak area of the parent compound over time.

  • Identify and quantify the formation of any degradation products.

  • Use LC-MS to tentatively identify the structure of the major degradation products.

Visualizations

Factors Influencing Stability

StabilityFactors cluster_conditions Adverse Conditions Compound This compound Degradation Degradation Compound->Degradation leads to Protodeboronation Protodeboronation Product (1-Bromo-2,3-difluorobenzene) Degradation->Protodeboronation Oxidation Oxidation Product (4-Bromo-2,3-difluorophenol) Degradation->Oxidation Boroxine Boroxine (Anhydride) Degradation->Boroxine Stability Stability Moisture Moisture Moisture->Degradation Oxygen Oxygen (Air) Oxygen->Degradation Temperature Elevated Temperature Temperature->Degradation Light Light Light->Degradation pH Non-neutral pH pH->Degradation

Caption: Factors contributing to the degradation of this compound.

Experimental Workflow for Stability Assessment

StabilityWorkflow Start Start: Sample Preparation Stress Forced Degradation (Acid, Base, Oxidative, Thermal) Start->Stress Sampling Time Point Sampling Stress->Sampling Analysis HPLC/UPLC Analysis Sampling->Analysis Data Data Analysis (Purity, Degradant Profiling) Analysis->Data Identification Degradant Identification (LC-MS) Data->Identification End End: Stability Report Data->End Identification->End

Caption: A typical workflow for conducting a forced degradation study.

References

A Technical Guide to the Solubility of 4-Bromo-2,3-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Bromo-2,3-difluorophenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents a comprehensive framework based on data from structurally analogous phenylboronic acids. The methodologies detailed herein are standard for determining boronic acid solubility and can be directly applied to the target compound.

Introduction

This compound is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are prevalent in many pharmaceutical compounds. The solubility of this reagent is a critical parameter for reaction optimization, purification, and formulation development. Understanding its behavior in various solvents is essential for designing efficient and scalable synthetic processes.

Physicochemical Properties

While specific solubility data is scarce, general properties of similar compounds suggest that this compound is a solid at room temperature and is likely insoluble in water but soluble in common organic solvents such as ethanol and dimethylformamide.[1] The solubility is influenced by factors such as the polarity of the solvent and the nature and position of the substituents on the phenyl ring.

Quantitative Solubility Data for Analogous Phenylboronic Acids

The following tables summarize the experimentally determined solubility of phenylboronic acid and its isomers in several organic solvents. This data is presented to provide a comparative reference for estimating the solubility behavior of this compound. The solubility is expressed as the mole fraction (x) at various temperatures.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.021
303.150.035
313.150.057
323.150.090
3-Pentanone293.150.115
303.150.165
313.150.230
323.150.315
Acetone293.150.130
303.150.185
313.150.255
323.150.345
Dipropyl ether293.150.009
303.150.015
313.150.025
323.150.040
Methylcyclohexane293.150.0002
303.150.0004
313.150.0008
323.150.0015

Data sourced from a study on the solubility of phenylboronic acid and its cyclic esters in organic solvents.[1][2][3]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.105
Dipropyl ether293.150.0120.0030.002
303.150.0200.0050.004
313.150.0320.0080.007
323.150.0500.0130.011
Methylcyclohexane293.150.00050.00010.0001
303.150.00090.00020.0002
313.150.00160.00040.0003
323.150.00280.00070.0006

Data sourced from a study on the equilibrium solubility of isobutoxyphenylboronic acids in organic solvents.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of boronic acids, based on the dynamic (synthetic) method.[2][4]

Objective: To determine the temperature-dependent solubility of this compound in a given solvent.

Materials:

  • This compound (purified)

  • Selected organic solvents (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane), dried before use.

  • Glass vials with precision seals

  • Magnetic stirrer and stir bars

  • Temperature-controlled heating block or water bath with a programmable temperature ramp.

  • Luminance probe or a device to measure light intensity/turbidity.

  • Analytical balance (accuracy of ±0.0001 g)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial. The composition of the biphasic sample should be known with high accuracy (e.g., to a mole fraction of 0.0001).[2]

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration and Measurement:

    • Place the vial in the temperature-controlled block on the magnetic stirrer.

    • Begin stirring vigorously to ensure the mixture is well-agitated.

    • Slowly heat the sample at a controlled rate (e.g., 0.3 K/h).[4]

    • Continuously monitor the turbidity of the solution using a luminance probe that measures the intensity of a light beam passing through the sample.

  • Endpoint Determination:

    • The solid-liquid equilibrium point is reached when the last solid particles dissolve, resulting in a sharp increase in the transmitted light intensity. The temperature at which the turbidity disappears is recorded as the solubility temperature for that specific composition.

  • Data Analysis:

    • Repeat the experiment with different compositions of the boronic acid and solvent to obtain a series of solubility temperatures for various mole fractions.

    • Plot the solubility temperature (T) as a function of the mole fraction (x) of the boronic acid.

    • The resulting data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich-Kister equations to describe the solid-liquid equilibrium.[1]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_acid Weigh Boronic Acid mix_sample Combine in Vial weigh_acid->mix_sample weigh_solvent Weigh Solvent weigh_solvent->mix_sample seal_vial Seal Vial mix_sample->seal_vial place_vial Place in Heated Stirrer seal_vial->place_vial heat_stir Heat Slowly & Stir place_vial->heat_stir monitor_turbidity Monitor Turbidity heat_stir->monitor_turbidity record_temp Record Dissolution Temp monitor_turbidity->record_temp repeat_exp Repeat for New Compositions record_temp->repeat_exp plot_data Plot T vs. Mole Fraction record_temp->plot_data repeat_exp->weigh_acid New Composition correlate_data Correlate with Models plot_data->correlate_data

Caption: Workflow for the dynamic determination of boronic acid solubility.

Logical Relationship of Factors Affecting Solubility

The solubility of a phenylboronic acid derivative is a complex interplay of several factors. The following diagram illustrates the key relationships.

solubility_factors cluster_solute Solute Properties (Boronic Acid) cluster_solvent Solvent Properties cluster_system System Conditions substituents Substituent Nature & Position (e.g., -Br, -F) intermolecular_forces Intermolecular Forces (H-bonding, van der Waals) substituents->intermolecular_forces crystal_lattice Crystal Lattice Energy solubility Solubility crystal_lattice->solubility intermolecular_forces->solubility polarity Polarity polarity->solubility h_bond_capability H-Bonding Capability h_bond_capability->solubility temperature Temperature temperature->solubility

Caption: Factors influencing the solubility of phenylboronic acids.

Conclusion

References

Spectroscopic and Analytical Profile of 4-Bromo-2,3-difluorophenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of 4-Bromo-2,3-difluorophenylboronic acid. Given the limited availability of specific experimental data for this compound, this document presents an expected spectroscopic profile based on data from closely related analogs and established analytical techniques for phenylboronic acids. The protocols and data herein serve as a practical reference for researchers engaged in the synthesis, quality control, and application of this compound in pharmaceutical and chemical research.

Compound Identification

IUPAC Name (4-Bromo-2,3-difluorophenyl)boronic acid
Molecular Formula C₆H₄BBrF₂O₂
CAS Number 374790-99-5
Molecular Weight 236.81 g/mol
Chemical Structure

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on the analysis of analogous compounds.

Table 1: Predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR Spectral Data
NucleusSolventPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹HDMSO-d₆8.2 (B(OH)₂)br s-
7.6m-
7.3m-
¹³CDMSO-d₆~160 (C-F)dJ(C,F) ≈ 250
~150 (C-F)dJ(C,F) ≈ 250
~135 (C-Br)s-
~125 (C-B)s-
~120dJ(C,F) ≈ 15-20
~115dJ(C,F) ≈ 15-20
¹⁹FDMSO-d₆-130 to -150m-
¹¹BDMSO-d₆19-30br s-
Table 2: Predicted FT-IR Spectral Data
Predicted Peak (cm⁻¹)Vibration ModeIntensity
3500-3200O-H stretch (hydrogen-bonded)Broad, Strong
~1600C=C aromatic stretchMedium
~1480C=C aromatic stretchMedium
1350-1310B-O stretchStrong
1250-1200C-F stretchStrong
1100-1000C-F stretchStrong
~700B-O-H out-of-plane bendBroad, Medium
~600C-Br stretchMedium
Table 3: Predicted Mass Spectrometry Data
TechniqueIonization ModePredicted m/zInterpretation
ESI-MSNegative[M-H]⁻Deprotonated molecule
[M+formate-H]⁻Formate adduct
ESI-MSPositive[M+H]⁺Protonated molecule
[M+Na]⁺Sodium adduct
GC-MS (derivatized)EIVariesFragmentation pattern of derivatized compound

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Phenylboronic acids often exist in equilibrium with their trimeric anhydrides (boroxines), which can be observed in the NMR spectrum, particularly in aprotic solvents like CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Use a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire with a proton-decoupled pulse sequence.

  • ¹¹B NMR: Use a boron-specific probe or a broadband probe tuned to the ¹¹B frequency. Due to quadrupolar relaxation, the signal is expected to be broad.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Perform ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • The mobile phase typically consists of a mixture of water and an organic solvent (methanol or acetonitrile) with a small amount of an acid (e.g., 0.1% formic acid) or base to aid ionization.

Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire data in both positive and negative ion modes to observe different adducts and fragmentation patterns.

  • The propensity of boronic acids to form cyclic anhydrides (boroxines) can sometimes complicate mass spectral interpretation.

Analytical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a simplified representation of its use in a common chemical reaction.

G Experimental Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B D Place on ATR Crystal A->D E Prepare Dilute Solution A->E C Transfer to NMR Tube B->C F NMR Spectrometer C->F G FT-IR Spectrometer D->G H Mass Spectrometer E->H I Structure Elucidation F->I J Functional Group ID G->J K Molecular Weight Confirmation H->K L Purity Assessment I->L J->L K->L

Caption: Workflow for Spectroscopic Analysis.

G Application in Suzuki-Miyaura Coupling reagent1 This compound catalyst Palladium Catalyst + Base reagent1->catalyst reagent2 Aryl Halide (R-X) reagent2->catalyst product Biaryl Product catalyst->product

Caption: Role in Suzuki-Miyaura Coupling.

4-Bromo-2,3-difluorophenylboronic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 4-Bromo-2,3-difluorophenylboronic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 374790-99-5) was publicly available at the time of this writing. The following information is compiled from the SDS of structurally similar compounds, including 4-Bromo-3-fluorophenylboronic acid, 4-Bromophenylboronic acid, and other fluorinated phenylboronic acids. Therefore, this guide should be used as a precautionary overview, and a compound-specific risk assessment should always be conducted before handling.

This technical guide provides a comprehensive overview of the safety and handling procedures for this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on data from structural analogs, this compound is anticipated to be classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification (Probable):

Hazard ClassCategory
Skin Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)3

GHS Label Elements:

  • Pictogram:

    alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • Prevention:

      • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2][3]

      • P264: Wash skin thoroughly after handling.[1]

      • P271: Use only outdoors or in a well-ventilated area.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • Response:

      • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

      • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

      • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1][4]

      • P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

      • P337 + P313: If eye irritation persists: Get medical advice/attention.

      • P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

    • Storage:

      • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1][4]

      • P405: Store locked up.[1]

    • Disposal:

      • P501: Dispose of contents/container to an approved waste disposal plant.[4]

First-Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.[4]

Physical and Chemical Properties

The following data is for the closely related analog, 4-Bromo-3-fluorophenylboronic acid (CAS 374790-97-3), as specific data for this compound is not available.

PropertyValue
Molecular Formula C₆H₅BBrFO₂
Molecular Weight 218.82 g/mol
Appearance Solid
Melting Point Not available
Flash Point Not applicable

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

  • Handling:

    • Use in a well-ventilated area, preferably in a chemical fume hood.[4]

    • Avoid generation of dust.[4]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly after handling.

  • Storage:

    • Keep container tightly closed in a dry and well-ventilated place.[4]

    • Recommended storage is often refrigerated (2-8°C) to maintain product quality.[4]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Long-sleeved clothing is recommended.[4]
Respiratory Protection If dust is generated, a NIOSH-approved respirator with a dust mask (type N95) or higher is recommended. Follow OSHA respirator regulations (29 CFR 1910.134).

Stability and Reactivity

  • Chemical Stability: Assumed to be stable under recommended storage conditions.

  • Incompatible Materials: Keep away from strong oxidizing agents and highly alkaline or acidic materials to prevent exothermic reactions.[1]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen fluoride, and oxides of boron.

Toxicological Information

No specific toxicological data for this compound is available. The information below is based on the expected hazards from structural analogs.

  • Acute Effects:

    • Inhalation: May cause respiratory tract irritation.[1][4]

    • Skin: Causes skin irritation.[1][4]

    • Eyes: Causes serious eye irritation.[1][4]

    • Ingestion: May be harmful if swallowed.

  • Chronic Effects: No information is available on the chronic health effects of this compound.

Experimental Protocols

Detailed experimental protocols for determining the toxicological and physical properties of chemical substances are typically performed according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing. These protocols are extensive and beyond the scope of this document.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for Phenylboronic Acids cluster_prep 1. Preparation & Planning cluster_handling 2. Handling Operations cluster_post_handling 3. Post-Handling cluster_emergency 4. Emergency Procedures Risk_Assessment Risk Assessment (Review SDS of Analogs) Control_Measures Identify Control Measures (Fume Hood, PPE) Risk_Assessment->Control_Measures Weighing Weighing (In Ventilated Enclosure) Control_Measures->Weighing Spill_Response Spill Response Plan Control_Measures->Spill_Response Exposure_Response First-Aid Measures Control_Measures->Exposure_Response Reaction_Setup Reaction Setup (Avoid Dust Generation) Weighing->Reaction_Setup Decontamination Decontaminate Work Area Reaction_Setup->Decontamination Waste_Disposal Segregate & Dispose Waste (Follow Regulations) Decontamination->Waste_Disposal

Caption: A logical workflow for the safe handling of this compound.

References

Commercial Availability and Synthetic Applications of 4-Bromo-2,3-difluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-2,3-difluorophenylboronic acid (CAS No. 374790-99-5) is a synthetically versatile building block of significant interest in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid moiety for cross-coupling reactions, a bromine atom for further functionalization, and a difluorinated phenyl ring to modulate physicochemical properties, makes it a valuable reagent for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its application in organic synthesis, particularly in the formation of biaryl structures crucial for drug discovery.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The purity and available quantities vary among vendors, and pricing is subject to change. Researchers are advised to request quotes from the suppliers for the most current information.

SupplierPurityAvailable QuantitiesCAS Number
HENAN NEW BLUE CHEMICAL CO.,LTD≥99%[1]From 1 gram; Metric Ton/Day Production Capacity[1]374790-99-5
Alfa ChemistryResearch GradeInquire for details374790-99-5[2]
J & K SCIENTIFIC LTD.Inquire for detailsInquire for details374790-99-5[3]
ChemSceneInquire for detailsInquire for details374790-99-5[4]
Manchester OrganicsInquire for detailsInquire for details, discounts on >5x largest pack size374790-99-5[5]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds, particularly for the synthesis of fluorinated biaryl compounds. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the boronic acid and the properties of the resulting products.

General Reaction Pathway

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst. The general pathway for the coupling of this compound with an aryl halide is depicted below.

Suzuki_Miyaura_Pathway cluster_cycle Catalytic Cycle reagents This compound + Aryl Halide (Ar-X) pd0 Pd(0) Catalyst product Fluorinated Biaryl Product oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Boronic Acid + Base biaryl_pd_complex Ar-Pd(II)-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Product (Ar-Ar')

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Reaction: Coupling of an Aryl Bromide with Phenylboronic Acid.

Materials:

  • Aryl Bromide (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.)

  • Triphenylphosphine (PPh₃, 0.1 equiv.) or other suitable ligand

  • Potassium Carbonate (K₂CO₃, 2.0 mmol) or another suitable base

  • 1,4-Dioxane (or another suitable solvent, e.g., Toluene/Water mixture)

  • Water (deionized)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive flow of the inert gas, add 1,4-dioxane (e.g., 10 mL) and water (e.g., 2 mL). In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the solvent and add this catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of a biaryl compound via a Suzuki-Miyaura coupling reaction.

Experimental_Workflow arrow arrow start Start: Assemble Reactants (Boronic Acid, Aryl Halide, Base) setup Reaction Setup (Inert Atmosphere, Add Solvent) start->setup catalyst Add Palladium Catalyst and Ligand setup->catalyst reaction Heat and Stir (e.g., 80-100°C, 4-24h) catalyst->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Reaction Work-up (Cool, Dilute, Wash) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: Fluorinated Biaryl purification->product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of fluorinated biaryl compounds, which are of great importance in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction is the primary application for this building block, and the provided general protocol and workflows offer a solid foundation for its use in the laboratory. Researchers should optimize reaction conditions for their specific substrates to achieve the best results.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryls and other conjugated systems. 4-Bromo-2,3-difluorophenylboronic acid is a valuable building block, as the resulting difluorinated biphenyl moiety is a common structural motif in many biologically active molecules and advanced materials. The fluorine substituents can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity.

However, the Suzuki coupling of electron-deficient boronic acids, such as this compound, can be challenging due to a slower transmetalation step in the catalytic cycle.[1][2][3] This application note provides a detailed protocol and a summary of reaction conditions to facilitate the successful Suzuki coupling of this substrate.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate.[4] The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[4][5] The choice of catalyst, ligand, base, and solvent system is crucial for an efficient reaction, especially with challenging substrates.[1]

Data Presentation: Representative Reaction Conditions for Suzuki Coupling of Fluorinated Aryl Boronic Acids

The following table summarizes various conditions reported in the literature for Suzuki-Miyaura couplings of fluorinated phenylboronic acids with aryl bromides. While not specific to this compound, these examples provide a strong starting point for reaction optimization.

Aryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (0.1)-K₂CO₃DMF/H₂O (95:5)11048>95[6][7]
4-BromoanisolePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8018-22Good[8]
4-BromoacetophenonePhenylboronic acidPdCu@Ti₃C₂-K₂CO₃H₂O1001High[9]
Aryl Bromide2-PyridylboronatePd₂(dba)₃ (1.0-1.5)Various phosphinesKFDioxane10018up to 82[2]
Aryl ChlorideAlkyl Pinacol Boronic EsterPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O (2:1)10018Good[10]
IodobenzenePentafluorophenylboronic acidPd(PPh₃)₄ (3)-CsF/Ag₂ODME70->90[11]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor and a ligand (e.g., Pd₂(dba)₃, 1-2 mol% and SPhos, 2-4 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Aryl Halide - Base inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent catalyst Add Palladium Catalyst/Ligand solvent->catalyst inert->solvent heat Heat and Stir (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Ar-X oa Oxidative Addition pd2_boronate Ar-Pd(II)L2-Ar' pd2_halide->pd2_boronate Ar'-B(OH)2 Base tm Transmetalation pd2_boronate->pd0 Ar-Ar' re Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Bromo-2,3-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a fundamental pursuit in medicinal chemistry and materials science. The incorporation of fluorine atoms into these structures can significantly modulate key molecular properties such as metabolic stability, lipophilicity, and receptor binding affinity. 4-Bromo-2,3-difluorophenylboronic acid is a versatile building block for the introduction of the 4-bromo-2,3-difluorophenyl moiety, a functionalized aromatic ring with potential for further chemical elaboration.

These application notes provide a detailed, generalized protocol for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and widely employed palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Its hallmark features include mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of catalysts and reagents, making it an indispensable tool in modern synthetic chemistry.

A key consideration when working with ortho-fluorinated phenylboronic acids is the potential for a competitive side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. The protocols outlined below are designed to favor the desired cross-coupling pathway.

Reaction Principle and Workflow

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd2_add Ar-Pd(II)L_n-X pd0->pd2_add pd2_trans Ar-Pd(II)L_n-Ar' pd2_add->pd2_trans Transmetalation pd2_trans->pd0 biaryl Ar-Ar' pd2_trans->biaryl Reductive Elimination ar_x Ar-X ar_x->pd0 Oxidative Addition ar_b Ar'B(OH)₂ ar_b->pd2_add base Base base->ar_b

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

The following is a generalized procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (1-5 mol%)

  • Ligand (if required, 2-10 mol%)

  • Base (2.0–3.0 equiv)

  • Anhydrous, degassed solvent

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed reaction vial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand system.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl compound.

Experimental_Workflow start Start setup Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst/Ligand start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (80-120 °C) solvent->react monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) react->monitor workup Work-up: Cool, Dilute, Wash monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify end Characterize Final Product purify->end

General Experimental Workflow

Data Presentation: Reagent and Condition Selection

The optimal reaction conditions for the Suzuki-Miyaura coupling are highly substrate-dependent. The following tables provide a selection of commonly used palladium catalysts, ligands, bases, and solvents that serve as a good starting point for the synthesis of biaryl compounds using this compound.

Table 1: Representative Palladium Catalysts and Ligands

Catalyst (mol%)Ligand (mol%)Typical Substrates & Notes
Pd(PPh₃)₄ (1-5%)NoneStandard, versatile catalyst for aryl bromides and iodides.
Pd(OAc)₂ (1-3%)SPhos, XPhos, RuPhos (2-6%)Highly active catalyst systems, particularly effective for less reactive aryl chlorides and for minimizing protodeboronation.
PdCl₂(dppf) (2-5%)None (dppf is the ligand)A robust catalyst, often used for a wide range of aryl halides.
Pd₂(dba)₃ (1-3%)Buchwald or other phosphine ligandsA common Pd(0) source, requires an external ligand for catalytic activity.

Table 2: Common Bases and Solvents

BaseSolvent SystemTemperature (°C)Notes
K₂CO₃, Na₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O80-110Standard aqueous biphasic conditions. The water is crucial for the catalytic cycle.
K₃PO₄Toluene, 1,4-Dioxane80-110A moderately strong base, often effective and can sometimes reduce side reactions.
Cs₂CO₃, CsF1,4-Dioxane, DME, THF80-120Stronger bases that can be effective for more challenging couplings, but may also increase the risk of protodeboronation.
Et₃NDMF, DMA100-140Organic base, used in anhydrous conditions.

Note: The quantitative yields for specific reactions with this compound are not extensively reported in the literature. Researchers should perform small-scale test reactions to optimize conditions for their specific aryl halide coupling partner to achieve the best possible yield.

Conclusion

This compound is a valuable reagent for the synthesis of functionalized biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides a powerful and adaptable method for this transformation. By carefully selecting the catalyst, ligand, base, and solvent, and by following the detailed protocols provided, researchers can effectively synthesize a wide range of 4-bromo-2,3-difluorobiaryl derivatives for applications in drug discovery, agrochemicals, and materials science. The bromine atom on the resulting biaryl product offers a handle for subsequent cross-coupling reactions, allowing for the synthesis of more complex, poly-aromatic systems.

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-2,3-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds. The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks like 4-bromo-2,3-difluorophenylboronic acid are of high value in drug discovery and development.

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl halides.

Challenges in Coupling Polyfluorinated Phenylboronic Acids

Polyfluorinated phenylboronic acids, such as this compound, present unique challenges in Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of the fluorine atoms can increase the acidity of the boronic acid, making it more susceptible to protodeboronation under basic reaction conditions. This side reaction can lead to reduced yields of the desired coupled product.

Traditional Suzuki-Miyaura conditions often require elevated temperatures and prolonged reaction times, which can exacerbate the decomposition of sensitive boronic acids. To overcome these challenges, specialized palladium catalysts and reaction conditions have been developed to promote efficient coupling at lower temperatures and with shorter reaction times.

Recommended Catalytic Systems

For the successful coupling of polyfluorinated phenylboronic acids, the use of highly active palladium catalysts is crucial. Modern palladium precatalysts, particularly those incorporating bulky, electron-rich phosphine ligands, have proven to be highly effective.

  • Palladium Precatalysts: Palladacycle-based precatalysts, such as the G2 and G3 XPhos Palladacycles, are air- and moisture-stable and generate the active Pd(0) species in situ. These precatalysts have demonstrated excellent performance in the coupling of challenging substrates.

  • Ligands: Buchwald's biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are highly recommended. Their steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—leading to higher yields and faster reaction rates.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl HalideBoronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Chloroanisole2,6-Difluorophenylboronic acidXPhos Palladacycle G2 (2)-K₃PO₄THF/H₂Ort0.593
24-Bromotoluene3,4-Difluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O801895
31-Bromo-4-nitrobenzene3,4-Difluorophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O1001288
45-Bromosalicylic acid2,4-Difluorophenylboronic acidPdCl₂ (1)Ligand-freeK₂CO₃DMF/H₂O751.6798

Note: The data presented is a compilation from various sources for illustrative purposes. Optimization is often necessary for specific substrate combinations.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Protocol 1 describes a general method using a modern palladacycle precatalyst, while Protocol 2 outlines a procedure with a more traditional palladium source.

Protocol 1: High-Efficiency Coupling Using a Palladium Precatalyst

This protocol is adapted from methodologies developed for challenging, unstable boronic acids and is recommended for achieving high yields with this compound.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • XPhos Palladacycle G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), and the XPhos Palladacycle G3 (0.02 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vessel via syringe.

  • Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions with highly active catalysts are often complete within 30 minutes to a few hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol 2: Traditional Palladium-Catalyzed Coupling

This protocol uses a more traditional palladium source and may require higher temperatures and longer reaction times. It can be a useful starting point if advanced precatalysts are not available.

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Follow the workup and purification steps as described in Protocol 1 (steps 7-11).

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)₂) Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) Setup Reaction Setup (Inert Atmosphere, Add Solvents) Start->Setup Reaction Reaction (Stirring at Defined Temperature) Setup->Reaction Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Reaction Complete Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product (Characterization) Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Base Selection in Suzuki-Miyaura Coupling with 4-Bromo-2,3-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The strategic incorporation of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. 4-Bromo-2,3-difluorophenylboronic acid is a valuable building block for introducing a difluorinated phenyl moiety. However, the electron-withdrawing nature of the fluorine substituents can influence the reactivity of the boronic acid, making the selection of an appropriate base a critical parameter for a successful coupling reaction. Polyfluorinated phenylboronic acids are known to be susceptible to protodeboronation under basic conditions, a challenge that necessitates careful optimization of the reaction parameters.

This document provides a guide to base selection for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. It includes a compilation of data from various sources, detailed experimental protocols, and workflow diagrams to assist researchers in developing robust and efficient synthetic routes.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, rendering it more nucleophilic for the transfer of the aryl group to the palladium center. Two primary pathways are generally accepted:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species (Ar-B(OH)₃⁻), which then undergoes transmetalation with the palladium(II) complex.

  • Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) pre-catalyst to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.

The choice of base can significantly impact the reaction rate, yield, and the extent of side reactions such as protodeboronation. Common bases employed in Suzuki-Miyaura reactions include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF, CsF).

Comparative Data on Base Selection

Aryl Halide/TriflateBoronic AcidBaseCatalyst/LigandSolventTemp. (°C)Time (h)Yield (%)Reference
Compound 6 (an aryl halide)2,3-Difluorophenylboronic acidK₃PO₄Pd(PPh₃)₄1,4-Dioxane/H₂O11016Not specified[1]
6-bromo-5-fluoropicolinic acid2,3-Difluorophenylboronic acidNa₂CO₃Pd(dppf)Cl₂-DCMDME/H₂O120 (MW)0.5Not specified[2]
7-bromo-pyrazolo[l,5-a]pyrazin-4-amine derivative2,3-Difluorophenylboronic acidNaHCO₃Pd(PPh₃)₄Dioxane/H₂O120 (MW)0.5Not specified[3]
Ethyl 4-iodobenzoate4-Ethoxy-2,3-difluorophenylboronic acidK₂CO₃Pd/CToluene/Ethanol/H₂OReflux267.9[4]
Chalcone derivative of pregnenolone2,3-Difluorophenylboronic acidNa₂CO₃ (2M aq.)Pd(PPh₃)₄1-PropanolReflux12-1439

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature used. The data presented here is for illustrative purposes to guide the selection of a suitable base.

Experimental Protocols

The following are generalized protocols for performing a Suzuki-Miyaura coupling reaction with this compound. Optimization of the specific conditions may be necessary for different substrates.

Protocol 1: Potassium Phosphate as Base in Dioxane/Water

This protocol is based on conditions reported to be effective for the coupling of 2,3-difluorophenylboronic acid.[1]

Materials:

  • This compound (1.1 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.1 equiv.), potassium phosphate (2.0-3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sodium Carbonate as Base in DME/Water

This protocol is adapted from conditions used for the coupling of 2,3-difluorophenylboronic acid with a nitrogen-containing heteroaryl bromide.[2]

Materials:

  • This compound (1.3 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂-DCM) (5-10 mol%)

  • 1,2-Dimethoxyethane (DME)

  • Inert gas (Nitrogen or Argon)

  • Microwave reactor or conventional heating setup

  • Standard laboratory glassware and workup reagents

Procedure:

  • In a microwave vial, combine the aryl or heteroaryl halide (1.0 equiv.), this compound (1.3 equiv.), and Pd(dppf)Cl₂-DCM (5-10 mol%).

  • Add DME and the 2.0 M aqueous sodium carbonate solution (typically in a 3:1 to 5:1 organic solvent to aqueous base ratio).

  • Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 120 °C) for the specified time (e.g., 15-60 minutes). Alternatively, heat the reaction using a conventional oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizing the Workflow and Logic

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst, Solvent) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup Combine reaction 3. Heating & Stirring (Monitoring Progress) setup->reaction Heat workup 4. Aqueous Workup (Extraction & Washing) reaction->workup Cool & Quench purification 5. Purification (Column Chromatography) workup->purification Crude Product analysis 6. Product Analysis (NMR, MS) purification->analysis Pure Product

A generalized workflow for the Suzuki-Miyaura experiment.
Logic for Base Selection

The selection of a base is a critical decision that depends on several factors, primarily the stability of the boronic acid and the reactivity of the coupling partners.

G start Start: Select Base for Suzuki Coupling of This compound boronic_acid_stability Is the boronic acid prone to protodeboronation? start->boronic_acid_stability strong_base Consider milder bases: K₂CO₃, NaHCO₃, KF boronic_acid_stability->strong_base Yes weaker_base Stronger bases can be used: K₃PO₄, Cs₂CO₃, NaOH boronic_acid_stability->weaker_base No/Less Sensitive reaction_temp Is the reaction sluggish at lower temperatures? strong_base->reaction_temp weaker_base->reaction_temp increase_basicity Increase base strength (e.g., K₃PO₄, Cs₂CO₃) or temperature reaction_temp->increase_basicity Yes optimize Optimize other parameters: Catalyst, Ligand, Solvent reaction_temp->optimize No increase_basicity->optimize

Decision tree for selecting a base in Suzuki coupling.

Conclusion

The choice of base is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. Due to the potential for protodeboronation of this electron-deficient boronic acid, milder bases such as carbonates (Na₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are often a good starting point. The selection should be made in conjunction with the optimization of the catalyst, ligand, solvent, and temperature. The protocols and data provided in this application note serve as a valuable resource for researchers to efficiently develop robust and high-yielding coupling reactions for the synthesis of novel fluorinated biaryl compounds.

References

Optimizing Suzuki-Miyaura Couplings: Solvent Effects in Reactions of 4-Bromo-2,3-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated aromatic moieties is a cornerstone of modern medicinal chemistry. 4-Bromo-2,3-difluorophenylboronic acid serves as a key building block in this endeavor, offering a versatile scaffold for the synthesis of complex organic molecules via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The choice of solvent in these reactions is a critical parameter that can significantly influence reaction kinetics, product yield, and impurity profiles. This document provides a detailed guide to understanding and optimizing solvent effects in reactions involving this compound, complete with experimental protocols and logical workflow diagrams.

The Critical Role of Solvents in Suzuki-Miyaura Couplings

The solvent system in a Suzuki-Miyaura reaction plays a multifaceted role that extends beyond simply dissolving the reactants. Key functions influenced by the solvent include:

  • Solubility of Reactants and Intermediates: Ensuring that the boronic acid, aryl halide, base, and catalyst are sufficiently soluble is crucial for a homogeneous reaction mixture and efficient catalysis.

  • Catalyst Stability and Activity: The solvent can impact the stability and catalytic activity of the palladium complex.

  • Influence on the Catalytic Cycle: Different solvents can affect the rates of the key steps in the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Base Efficacy: The solubility and effectiveness of the inorganic base are highly dependent on the solvent system, particularly the presence of water or other protic co-solvents.

  • Suppression of Side Reactions: A well-chosen solvent can help minimize undesirable side reactions, such as protodeboronation of the boronic acid.

Commonly Employed Solvent Systems

While specific quantitative data for the solvent effects on this compound reactions is not extensively published, a wealth of knowledge from analogous fluorinated arylboronic acids can guide solvent selection. A variety of solvents, often in biphasic mixtures with water, have proven effective.

Table 1: Common Solvent Systems for Suzuki-Miyaura Coupling of Fluorinated Aryl Halides

Solvent SystemTypical Ratio (v/v)Properties & ConsiderationsTypical Bases
Toluene / Water4:1 to 10:1A common and effective system. Toluene is a nonpolar solvent, and the aqueous phase helps to dissolve the inorganic base.K₂CO₃, K₃PO₄, Cs₂CO₃
1,4-Dioxane / Water4:1 to 5:1A versatile polar aprotic ether that is miscible with water, often leading to a homogeneous reaction mixture at elevated temperatures.[1]K₂CO₃, K₃PO₄, Na₂CO₃
Tetrahydrofuran (THF) / Water4:1 to 10:1Another effective polar aprotic ether, though its lower boiling point may limit reaction temperatures.K₂CO₃, Cs₂CO₃
Ethanol / Water1:1 to 4:1A greener solvent option. The protic nature of ethanol can sometimes facilitate the reaction.[2]K₂CO₃, Na₂CO₃
N,N-Dimethylformamide (DMF) / Water4:1 to 10:1A highly polar aprotic solvent, often used for more challenging couplings due to its excellent solvating power.[3]K₂CO₃, K₃PO₄
Acetonitrile / Water4:1A polar aprotic solvent that can be effective, particularly when solubility is a key factor.K₂CO₃, K₃PO₄

Experimental Protocols

The following protocols provide a generalized starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the solvent, base, catalyst, and temperature will likely be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established procedures for analogous fluorinated arylboronic acids.[4]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemistry, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Suzuki-Miyaura Coupling prep Reaction Setup: - Boronic Acid - Aryl Halide - Base inert Establish Inert Atmosphere prep->inert reagents Add Catalyst & Degassed Solvent inert->reagents reaction Heat & Stir (80-110 °C) reagents->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Pure Product purify->product G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(Ln) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(Ln) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

References

Application Notes and Protocols for the Heck Coupling Reaction with 4-Bromo-2,3-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck coupling reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This powerful transformation has seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the Heck coupling reaction utilizing 4-Bromo-2,3-difluorophenylboronic acid as a key building block. The presence of both a bromo substituent, a reactive site for the Heck reaction, and a boronic acid moiety, a versatile handle for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling, makes this substrate particularly valuable for the synthesis of complex, functionalized aromatic compounds. The electron-withdrawing nature of the two fluorine atoms is known to enhance the reactivity of the aryl bromide in the oxidative addition step of the Heck catalytic cycle.[1][2][3]

Reaction Principle

The Heck-Mizoroki reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (the C-Br bond of this compound) to form a Pd(II) intermediate.

  • Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the final substituted alkene product and a palladium-hydride species.

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

The chemoselectivity of the reaction, particularly the preferential reaction at the C-Br bond over the boronic acid moiety, is controlled by the reaction conditions. The classic Heck reaction is typically favored in the presence of an inorganic base and the absence of conditions that would promote Suzuki-Miyaura coupling of the boronic acid.

Experimental Protocols

General Protocol for the Heck Coupling of this compound with an Alkene

This protocol describes a general procedure for the Heck coupling of this compound with a generic alkene (e.g., styrene or an acrylate).

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous solvent (e.g., DMF, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and extract it twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation

The following tables summarize typical reaction conditions and yields for Heck coupling reactions of various electron-deficient aryl bromides with different alkenes, which can serve as a reference for optimizing the reaction with this compound.

Table 1: Heck Coupling of Various Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePd(OAc)₂ (1)NHC salt (2)K₂CO₃ (2)DMF/H₂O80495[1]
24-BromobenzaldehydePd(OAc)₂ (1)NHC salt (2)K₂CO₃ (2)DMF/H₂O80492[1]
34-BromonitrobenzenePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1001288[2]
44-BromoanisolePd(OAc)₂ (1)HUGPHOS-2 (1)Cs₂CO₃ (2)DMF130146.5[6]

Table 2: Heck Coupling of Various Aryl Bromides with Acrylate Esters

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Bromoacetophenonen-Butyl acrylatePd(dba)₂ (0.5)L·HBr (0.5)Cs₂CO₃ (2)Dioxane1001298[7]
24-Bromobenzonitrilen-Butyl acrylatePd(dba)₂ (0.5)L·HBr (0.5)Cs₂CO₃ (2)Dioxane1001295[7]
34-Bromoanisolen-Butyl acrylatePd-1 (1.4)-K₂CO₃ (2)DMF1002090[8]
4BromobenzeneMethyl acrylatePd/CEt₃N/Na₂CO₃NMP140295[9]

Visualizations

Heck_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex olefin_coordination Olefin Coordination pd_complex->olefin_coordination Alkene pi_complex [Ar-Pd(II)(Br)L₂(alkene)] olefin_coordination->pi_complex insertion Migratory Insertion pi_complex->insertion sigma_complex R-CH₂-CH(Ar)-Pd(II)(Br)L₂ insertion->sigma_complex beta_elimination β-Hydride Elimination sigma_complex->beta_elimination product_complex [H-Pd(II)(Br)L₂] + Product beta_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 Experimental_Workflow start Start: Combine Reactants reaction_setup Setup Reaction under Inert Atmosphere start->reaction_setup heating Heat and Stir reaction_setup->heating monitoring Monitor Reaction Progress (TLC/GC) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying and Filtration extraction->drying concentration Concentration in vacuo drying->concentration purification Purification by Column Chromatography concentration->purification product Final Product purification->product

References

Sonogashira coupling of aryl bromides with 4-Bromo-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Clarification on Substrate Scope

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper complexes, is prized for its mild conditions and broad functional group tolerance, making it a vital tool in the synthesis of pharmaceuticals, natural products, and advanced materials.[1]

It is important to clarify that the Sonogashira reaction's established mechanism involves the coupling of a terminal alkyne with an organohalide. The specified compound, 4-Bromo-2,3-difluorophenylboronic acid , is a boronic acid derivative. Boronic acids are standard coupling partners in Suzuki-Myaura cross-coupling reactions , not Sonogashira couplings.

Therefore, this document provides a detailed guide to the Sonogashira coupling of various aryl bromides with a representative terminal alkyne, phenylacetylene. This information is highly relevant for researchers looking to construct aryl-alkyne moieties, a common structural motif in drug discovery and materials science.

Sonogashira Coupling of Aryl Bromides with Phenylacetylene: An Overview

The coupling of aryl bromides with terminal alkynes like phenylacetylene is a robust and widely used transformation. While aryl bromides are generally less reactive than their iodide counterparts, a variety of catalyst systems have been developed to achieve high yields under manageable conditions.[2] Both traditional copper-cocatalyzed and copper-free protocols are available, the latter being advantageous in contexts where copper-mediated alkyne homocoupling (Glaser coupling) is a concern.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions reported for the Sonogashira coupling of aryl bromides with phenylacetylene, highlighting the diversity of applicable catalysts, ligands, bases, and solvents.

Aryl BromidePd Catalyst (mol%)Ligand (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
BromobenzenePdCl₂(PPh₃)₂ (2)PPh₃ (4)NonePyrrolidineWater1202.393[3]
4-Bromoacetophenone(AllylPdCl)₂ (2.5)P(t-Bu)₃ (10)NoneDABCOAcetonitrileRT0.598[4]
4-Bromoanisole(AllylPdCl)₂ (2.5)P(t-Bu)₃ (10)NoneDABCOAcetonitrileRT1885[4]
2-Bromoxylene(AllylPdCl)₂ (2.5)P(t-Bu)₃ (10)NoneDABCOAcetonitrileRT299[4]
3-Bromopyridine(AllylPdCl)₂ (2.5)P(t-Bu)₃ (10)NoneDABCOAcetonitrileRT1.591[4]
4-BromobenzonitrileNS-MCM-41-Pd (0.1)PPh₃ (0.2)CuI (0.2)Et₃NToluene1002485[5]
4-BromoanisolePd(OAc)₂ (1)Cyclopropylphosphine (2.5)NoneEt₃N3% PTS/H₂ORT1096
1-Bromo-4-nitrobenzenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100395

Note: Yields are for the isolated product. Reaction conditions and yields can vary based on the specific reagents, purity, and scale.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling at Room Temperature

This protocol is adapted from a general and efficient method for the copper-free coupling of aryl bromides.[4]

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylacetylene (1.1 mmol)

  • (AllylPdCl)₂ (0.025 mmol, 2.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.10 mmol, 10 mol%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 mmol)

  • Anhydrous acetonitrile (or DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), (AllylPdCl)₂ (2.5 mol%), P(t-Bu)₃ (10 mol%), and DABCO (2.0 mmol).

  • Add anhydrous acetonitrile (to make a ~0.9 M solution).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add phenylacetylene (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-alkyne.

Protocol 2: Traditional Copper-Cocatalyzed Sonogashira Coupling

This protocol outlines a more traditional approach using a copper(I) co-catalyst.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) in the chosen anhydrous, degassed solvent.

  • Add the amine base (e.g., triethylamine, 3.0 mmol).

  • Add phenylacetylene (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 50-100 °C for less reactive bromides). Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the pure product.

Mandatory Visualizations

Experimental Workflow

Sonogashira_Workflow start Start setup Reaction Setup: Aryl Bromide, Pd Catalyst, Ligand, Base, Solvent (under Inert Atmosphere) start->setup alkyne_add Add Terminal Alkyne (Phenylacetylene) setup->alkyne_add reaction Stir at RT or Heat alkyne_add->reaction monitor Monitor by TLC/GC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Dilute, Wash, Extract monitor->workup Complete purify Purification: Column Chromatography workup->purify product Pure Aryl-Alkyne Product purify->product end End product->end Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_acetylide R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_acetylide Transmetalation pd_acetylide->pd0 Reductive Elimination product R¹-C≡C-R² pd_acetylide->product cu_acetylide Cu-C≡C-R² cu_acetylide->pd_complex alkyne H-C≡C-R² alkyne->cu_acetylide Base cuX CuX cuX->alkyne palladium_cycle Palladium Cycle copper_cycle Copper Cycle

References

Application Notes: Suzuki Coupling of 4-Bromo-2,3-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures. These motifs are central to the development of pharmaceuticals, agrochemicals, and advanced materials. 4-Bromo-2,3-difluorophenylboronic acid is a valuable building block in this context. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions.

These application notes provide an overview of the utility of this compound in Suzuki coupling reactions, including detailed experimental protocols and data presented for clarity and reproducibility. The primary application highlighted is in the synthesis of substituted pyrimidine derivatives, which are key scaffolds in many biologically active compounds, including kinase inhibitors.

Core Application: Synthesis of Substituted Pyrimidines for Kinase Inhibitors

A significant application of this compound is in the synthesis of complex organic molecules for drug discovery. For instance, it can be used to synthesize bi- and poly-aryl scaffolds that are foundational to the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The 2,3-difluorophenyl moiety can be strategically installed to interact with the hinge region of the kinase ATP-binding pocket.

The general approach involves the palladium-catalyzed Suzuki coupling of this compound with a halogenated pyrimidine or another (hetero)aryl halide.

Data Presentation

The following table summarizes representative data for the Suzuki coupling of a generic aryl bromide with various arylboronic acids, including a reaction involving a brominated pyrimidine derivative. This data is intended to provide a comparative context for the reaction conditions and expected yields.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2260
24-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)901292
31-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)110390
45-bromosalicylic acid2,4-difluorophenylboronic acidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O (1:1)75-98 (sonication)

Note: The data presented is a compilation from various sources to illustrate typical reaction conditions and outcomes for similar Suzuki-Miyaura coupling reactions.[1][2][3][4]

Experimental Protocols

The following are detailed protocols for a typical Suzuki-Miyaura cross-coupling reaction involving an aryl bromide and a phenylboronic acid, which can be adapted for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the coupling of an aryl bromide with an arylboronic acid using a common palladium catalyst.[4]

Materials:

  • Aryl bromide (e.g., a halogenated pyrimidine) (1.0 mmol)

  • This compound (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (6 mL)

  • Distilled water (1.5 mL)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane (6 mL) and degassed distilled water (1.5 mL) to the flask via syringe.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 18-22 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a more rapid method using microwave irradiation, which can significantly reduce reaction times.[5]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2.0 equiv)

  • 1,4-Dioxane

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the aryl halide (1.0 equiv), this compound (1.0 equiv), and Pd(PPh₃)₄ (10 mol%).

  • Add 1,4-dioxane to achieve a suitable concentration (e.g., 0.4 M).

  • Add the 2 M aqueous Na₂CO₃ solution (2.0 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 120 °C for 30 minutes.

  • After cooling, work up the reaction as described in Protocol 1 (steps 7-9).

Visualizations

Below are diagrams illustrating the key processes involved in the application of this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide + This compound + Base (e.g., K3PO4) Inert Inert Atmosphere (N2 or Ar) Reactants->Inert Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Inert Solvent Solvent (e.g., Dioxane/Water) Solvent->Inert Heat Heating (Conventional or Microwave) Inert->Heat Extraction Extraction Heat->Extraction Purification Column Chromatography Extraction->Purification Product Purified Biaryl Product Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Pd0 Pd(0)Ln PdII_halide R1-Pd(II)Ln-X Pd0->PdII_halide Oxidative Addition PdII_hydroxide R1-Pd(II)Ln-OH PdII_halide->PdII_hydroxide Ligand Exchange PdII_boronate [R1-Pd(II)Ln-O-B(OH)2-R2]- PdII_hydroxide->PdII_boronate Transmetalation PdII_biaryl R1-Pd(II)Ln-R2 PdII_boronate->PdII_biaryl PdII_biaryl->Pd0 Reductive Elimination Product R1-R2 PdII_biaryl->Product ArylHalide R1-X ArylHalide->PdII_halide BoronicAcid R2-B(OH)2 BoronicAcid->PdII_boronate Base Base (e.g., OH-) Base->PdII_hydroxide

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinase_Inhibitor_Logic Start This compound Reaction Suzuki Coupling Start->Reaction Partner Halogenated Heterocycle (e.g., Pyrimidine) Partner->Reaction Scaffold Biaryl Scaffold with 2,3-difluorophenyl moiety Reaction->Scaffold Application Kinase Inhibitor Candidate Scaffold->Application Target Kinase ATP-Binding Pocket Application->Target Binds to

Caption: Logic for synthesizing kinase inhibitors using the target boronic acid.

References

Purification of Suzuki Coupling Products from 4-Bromo-2,3-difluorophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of biaryl products synthesized via Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-2,3-difluorophenylboronic acid. The incorporation of the 2,3-difluorophenyl moiety is a key strategy in medicinal chemistry to enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity. Therefore, robust and efficient purification of these fluorinated biaryl products is critical for their use in drug discovery and development.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds. However, the purification of the resulting products can be challenging due to the presence of various impurities. These include unreacted starting materials, particularly the boronic acid, homocoupling byproducts, and residual palladium catalyst. The unique electronic properties of fluorinated compounds can further influence their behavior during purification. These application notes provide a systematic approach to the purification of Suzuki coupling products derived from this compound, focusing on aqueous workup, flash column chromatography, and recrystallization.

Common Impurities and Purification Strategies

A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude reaction mixture.

Table 1: Common Impurities and Recommended Purification Strategies

ImpurityOriginRecommended Removal Strategy
Unreacted this compoundExcess reagent used to drive the reaction to completion.Aqueous basic wash (e.g., with NaHCO₃ or K₂CO₃ solution) to form the water-soluble boronate salt.[1]
Homocoupling Product of Boronic AcidSide reaction of the boronic acid coupling with itself.Flash column chromatography or recrystallization.
Unreacted Aryl HalideIncomplete reaction.Flash column chromatography.
Palladium Catalyst ResiduesHomogeneous catalyst used in the reaction.Filtration through a pad of celite or silica gel. Treatment with activated carbon or a palladium scavenger.
Inorganic SaltsBase and other salts used in the reaction.Aqueous workup (washing with water and brine).[1]

Experimental Protocols

The following protocols provide a general framework for the purification of a Suzuki coupling product obtained from this compound. Optimization may be required based on the specific properties of the coupled product.

Protocol 1: Aqueous Workup

This initial step is crucial for removing the bulk of inorganic salts and the unreacted boronic acid.

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of potassium carbonate (K₂CO₃). This will convert the acidic this compound into its water-soluble boronate salt, which will partition into the aqueous layer.

  • Aqueous Wash: Wash the organic layer with water to remove any remaining water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the desired product from closely related impurities.

  • Solvent System Selection: Determine a suitable solvent system for the separation using thin-layer chromatography (TLC). A common starting point for biaryl compounds is a mixture of hexanes and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product. For fluorinated compounds, which can be more polar, solvent systems like dichloromethane/methanol may also be effective.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for less soluble compounds, "dry loading" can be employed by adsorbing the crude product onto a small amount of silica gel before loading it onto the column.

  • Elution: Elute the column with the selected solvent system, applying positive pressure.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline products.

  • Solvent Selection: The key to successful recrystallization is the choice of solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents for recrystallizing biaryl compounds include ethanol, methanol, toluene, hexanes, or a mixture of solvents like ethyl acetate/hexanes. For polar fluorinated molecules, a systematic screening of solvents is recommended.[2]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table provides representative yields for Suzuki-Miyaura coupling reactions involving fluorinated boronic acids. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Representative Yields of Suzuki Coupling with Fluorinated Boronic Acids

Aryl Halide PartnerFluorinated Boronic AcidProductYield (%)Reference
1-bromo-4-fluorobenzene4-fluorophenylboronic acid4,4'-difluoro-1,1'-biphenyl~90% (after 48h)[3]
5-bromosalicylic acid2,4-difluorophenylboronic acidDiflunisal>95%[4]
Phenylalanine precursorHighly fluorinated aryl boronic estersFluorinated 4-aryl phenylalanine derivativesGood to excellent[5]

Visualizations

Logical Relationship of Purification Steps

The following diagram illustrates the typical workflow for the purification of a Suzuki coupling product.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Removal of salts & boronic acid CrudeProduct Crude Product Workup->CrudeProduct Chromatography Flash Column Chromatography CrudeProduct->Chromatography Separation of byproducts Recrystallization Recrystallization CrudeProduct->Recrystallization For crystalline solids PureProduct1 Purified Product Chromatography->PureProduct1 PureProduct2 Highly Pure Crystalline Product Recrystallization->PureProduct2

Caption: General purification workflow for Suzuki coupling products.

Decision Tree for Purification Method Selection

This diagram provides a logical guide for choosing the appropriate purification method based on the nature of the crude product.

PurificationDecisionTree decision decision method method start Crude Product after Workup is_solid Is the product a solid? start->is_solid is_crystalline Does it crystallize easily? is_solid->is_crystalline Yes chromatography Flash Column Chromatography is_solid->chromatography No (Oil) recrystallize Recrystallization is_crystalline->recrystallize Yes chrom_then_recrys Chromatography followed by Recrystallization is_crystalline->chrom_then_recrys No

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 4-Bromo-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-2,3-difluorophenylboronic acid in the synthesis of pharmaceutical intermediates. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.

Introduction

This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. Its trifunctional nature, featuring a boronic acid moiety, a bromine atom, and a difluorinated phenyl ring, allows for sequential and site-selective modifications. The fluorine atoms can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The boronic acid and bromine functionalities are amenable to a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex biaryl and heteroaryl structures prevalent in many active pharmaceutical ingredients (APIs).

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organic halide. This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a diverse array of coupling partners.

General Reaction Scheme

Suzuki_Coupling cluster_conditions Reaction Conditions Boronic_Acid This compound Product Biaryl Product Boronic_Acid->Product Suzuki-Miyaura Coupling Aryl_Halide Aryl Halide (Ar-X) X = I, Br, Cl, OTf Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₃PO₄) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are based on established methodologies for Suzuki-Miyaura cross-coupling reactions and can be adapted for specific substrates.

Protocol 1: Synthesis of Fluorinated Biaryl Compounds

This protocol outlines the general procedure for the synthesis of novel difluorinated biphenyl compounds via a Suzuki-Miyaura coupling reaction.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(tert-butyl)phenylboronic acid, 4-acetylphenylboronic acid, (2,5-dimethoxyphenyl)boronic acid, 3-nitrophenylboronic acid, (3-(methylthio)phenyl)boronic acid)

  • Potassium phosphate (K₃PO₄)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane

  • Water

  • Standard glassware for organic synthesis (pressure tube, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a pressure tube, add this compound (0.518 mmol), the desired arylboronic acid (0.777 mmol), and potassium phosphate (0.164 g, 0.777 mmol).

  • Inert Atmosphere: Evacuate the pressure tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a 3:1 mixture of 1,4-dioxane and water. Add the palladium catalyst, Pd(PPh₃)₄ (0.0089 g, 1.5 mol %).

  • Reaction: Seal the pressure tube and heat the reaction mixture to 105 °C for 8.5 hours with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: The desired pure compounds can be extracted using column chromatography with a silica gel stationary phase and a mobile phase of n-hexane and ethyl acetate.[1]

Data Presentation

The following table summarizes representative data for the synthesis of various fluorinated biphenyl compounds using a similar protocol.[1]

Product NameArylboronic AcidYield (%)
4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl4-(tert-butyl)phenylboronic acid77
1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone4-acetylphenylboronic acid-
3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl(2,5-dimethoxyphenyl)boronic acid-
3,4-difluoro-3'-nitro-1,1'-biphenyl3-nitrophenylboronic acid-
(3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane(3-(methylthio)phenyl)boronic acid-

Note: Specific yields for all compounds were not provided in the source material, with an average yield of 78% reported for the series.[1]

Application in Kinase Inhibitor Synthesis

The difluorinated biphenyl scaffold is a key structural motif in many kinase inhibitors. The strategic placement of fluorine atoms can lead to enhanced binding affinity and improved metabolic stability. For instance, the MEK inhibitor Trametinib and other related compounds feature a fluorinated phenylamino group, which can be introduced via synthetic routes involving intermediates derived from Suzuki-Miyaura coupling reactions.

Logical Workflow for Kinase Inhibitor Intermediate Synthesis

Kinase_Inhibitor_Workflow Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Aryl_Partner Heterocyclic Aryl Halide Aryl_Partner->Coupling Intermediate Biaryl Intermediate Coupling->Intermediate Functionalization Further Functionalization (e.g., amination, acylation) Intermediate->Functionalization Final_Intermediate Key Kinase Inhibitor Intermediate Functionalization->Final_Intermediate

Caption: Synthesis of a kinase inhibitor intermediate.

While a specific protocol for the synthesis of a named kinase inhibitor using this compound was not found in the immediate search results, the presented general protocol for Suzuki-Miyaura coupling provides a foundational method for accessing the necessary biaryl intermediates. Researchers can adapt this protocol by selecting the appropriate heterocyclic aryl halide as the coupling partner to construct the core scaffold of the desired kinase inhibitor. Subsequent functional group transformations would then be employed to complete the synthesis of the target molecule.

References

Troubleshooting & Optimization

optimizing Suzuki reaction yield with 4-Bromo-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Reaction Yield with 4-Bromo-2,3-difluorophenylboronic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving the electron-deficient reagent, this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields with electron-deficient boronic acids like this compound are a common challenge. The electron-withdrawing fluorine atoms make the boronic acid susceptible to decomposition and can slow key steps in the catalytic cycle.[1][2][3] Begin by systematically assessing the following critical parameters:

  • Reagent Quality and Stability: Electron-deficient boronic acids are prone to protodeboronation, where the C-B bond is cleaved.[2][3] Ensure your this compound is fresh and has been stored properly. Consider using a more stable derivative, such as a pinacol ester or MIDA boronate, which can release the boronic acid slowly under reaction conditions.[2]

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[1][4] A deactivated catalyst, often indicated by the formation of palladium black, can halt the reaction. Consider using a fresh batch of catalyst or a more robust, air-stable Buchwald-type precatalyst (e.g., XPhos Pd G3).[1][4]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of the boronic acid.[1] Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1][5]

  • Base Selection and Quality: The choice and quality of the base are crucial. The base activates the boronic acid to facilitate transmetalation.[5][6] Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings than weaker bases like sodium carbonate (Na₂CO₃).[1] Ensure the base is finely powdered and anhydrous.

Q2: I am observing significant formation of a homocoupling byproduct from my boronic acid. How can this be minimized?

A2: Homocoupling of boronic acids is typically caused by the presence of oxygen, which oxidizes the Pd(0) catalyst.[1] To minimize this side reaction:

  • Improve Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes).[7]

  • Use Robust Catalysts: Employ modern, air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are more resistant to oxidative degradation.[4][8]

  • Control Reagent Addition: Adding the palladium catalyst to the reaction mixture only after it has reached the target temperature can sometimes reduce the formation of side products.[4]

Q3: The transmetalation step seems to be slow or inefficient with my electron-deficient boronic acid. What modifications can I make?

A3: The transmetalation step can be rate-limiting, especially with electron-deficient boronic acids which are less nucleophilic.[1] To accelerate this step:

  • Select a Stronger Base: Use a stronger base to form a more nucleophilic "ate" complex. K₃PO₄ and Cs₂CO₃ are excellent choices.[1][3] Fluoride sources like CsF or KF can also be effective, particularly when using the free boronic acid.[4][8]

  • Choose an Appropriate Solvent System: Protic co-solvents like water or methanol can facilitate the formation of the boronate "ate" complex.[4] A common solvent system is a mixture of an organic solvent (like Dioxane, THF, or Toluene) with water.[1][3]

  • Use Electron-Rich Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos) can accelerate the transmetalation step.[1]

Q4: My starting materials are not fully soluble in the chosen solvent system. What are the potential consequences and solutions?

A4: Poor solubility can lead to slow reaction rates and irreproducible results.[9] Even reactions that appear as a slurry can sometimes proceed effectively, but it is not ideal.[4]

  • Screen Solvents: Test different solvent systems to improve solubility. For poorly soluble reactants, higher boiling point solvents like DMF or DME might be beneficial, although aqueous mixtures are generally preferred for Suzuki couplings.[9]

  • Increase Temperature: Raising the reaction temperature can improve solubility and increase the reaction rate. Monitor for potential degradation of starting materials or product at higher temperatures.[3]

  • Modify Reagents: In some cases, modifying the substrates with solubilizing groups (e.g., replacing methyl esters with tert-butyl esters) can be a viable, albeit more involved, strategy.[9]

Troubleshooting and Optimization Workflow

If you are facing low yields, the following workflow provides a systematic approach to diagnose and resolve the issue.

Troubleshooting_Workflow cluster_reagents Step 1: Verify Reagent Quality cluster_catalyst Step 2: Evaluate Catalyst System cluster_conditions Step 3: Optimize Reaction Conditions start Low Yield Observed with This compound reagent_check Are reagents fresh, pure, and dry? start->reagent_check reagent_no No reagent_check->reagent_no Degraded/ Impure solution_reagent Solution: • Use fresh, high-purity boronic acid. • Consider a stable derivative (e.g., pinacol ester). • Use anhydrous, degassed solvents. • Ensure base is finely powdered and dry. reagent_no->solution_reagent catalyst_check Is the Catalyst/Ligand active and optimal? reagent_yes->catalyst_check catalyst_no No catalyst_check->catalyst_no Deactivated/ Suboptimal solution_catalyst Action: • Use a fresh bottle of catalyst/ligand. • Screen bulky, electron-rich ligands  (XPhos, SPhos, RuPhos). • Use an air-stable precatalyst  (e.g., XPhos Pd G3). catalyst_no->solution_catalyst conditions_check Are Base, Solvent, and Temperature optimal? catalyst_yes->conditions_check conditions_no No conditions_check->conditions_no Suboptimal solution_conditions Action: • Screen stronger bases (K₃PO₄, Cs₂CO₃, CsF). • Vary solvent system (e.g., Dioxane/H₂O, Toluene/H₂O). • Incrementally increase temperature (e.g., 80-110 °C). • Monitor reaction over time (TLC/LC-MS). conditions_no->solution_conditions

Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling.

Quantitative Data Summary

Optimizing a Suzuki-Miyaura coupling reaction often requires screening several parameters. The following table summarizes typical conditions and yields for couplings with electron-deficient fluorinated phenylboronic acids, which can serve as a starting point for optimizing reactions with this compound.

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O1001295[10]
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001892[10]
4-IodotoluenePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane1101694[10]
2-BromopyridinePdCl₂(dppf) (5)-Cs₂CO₃ (2)DME802488[10]
5-Bromosalicylic AcidPdCl₂ (1)Ligand-freeK₂CO₃ (1.5)DMF/H₂O75< 198*[11][12]
1-Bromo-4-fluorobenzeneG-COOH-Pd-K₂CO₃ (2)DMF/H₂O1103>95[13]
Note: This high yield was achieved using sonication, which can significantly enhance reaction rates.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an aryl bromide with this compound using a modern catalyst system.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O in a 10:1 ratio) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[1]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: Protecting the Boronic Acid as a Diethanolamine Adduct

If protodeboronation is a persistent issue, converting the boronic acid to a more stable diethanolamine adduct can improve results, particularly in protic solvents.

  • Dissolution: In a vial, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).[1]

  • Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise. A precipitate should form.[1]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction as described in Protocol 1.[1]

Visualizations

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Troubleshooting Low-Yield in 4-Bromo-2,3-difluorophenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, when using 4-Bromo-2,3-difluorophenylboronic acid. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?

A1: When experiencing low yields, a systematic check of the fundamental reaction parameters is the best first step.[1] Key areas to investigate include:

  • Catalyst Activity: Ensure your palladium catalyst is active. Palladium(0) is the active species; if you are using a Palladium(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1] It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

  • Reagent Quality: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[2] The base should be finely powdered and anhydrous to ensure consistent results.

Q2: I am observing a significant amount of a debrominated side product. What causes this, and how can it be minimized?

A2: The formation of a debrominated product from your aryl bromide is a known side reaction called hydrodehalogenation. This process consumes your starting material and directly contributes to a lower yield of the desired coupled product. Several factors can promote this side reaction:

  • Reaction Temperature: Elevated temperatures can increase the rate of hydrodehalogenation.

  • Choice of Base: The type and strength of the base are critical. Some bases can act as hydride donors or facilitate pathways that lead to dehalogenation.

  • Solvent: The solvent can play a role in the hydrodehalogenation pathway. Protic solvents, in particular, can sometimes be a source of hydrogen.

To minimize dehalogenation, consider lowering the reaction temperature, screening different bases (e.g., moving from a very strong base to a milder one), and ensuring your solvent is anhydrous.

Q3: Homocoupling of the this compound appears to be a major side reaction. What are the primary causes and solutions?

A3: Homocoupling of boronic acids is a common side reaction that leads to the formation of a symmetrical biaryl derived from the boronic acid. This is often caused by the presence of oxygen in the reaction mixture, which can oxidize the palladium catalyst and initiate the homocoupling pathway.

To mitigate homocoupling:

  • Thorough Degassing: Ensure all solvents, including any water used in the reaction mixture, are rigorously degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles.

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.

  • Ligand Choice: Using bulky electron-rich phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials, the catalytic cycle may be stalled. The following flowchart and table provide a systematic approach to troubleshooting this issue.

LowConversion Start Low or No Conversion CheckCatalyst Verify Catalyst and Ligand Activity Start->CheckCatalyst CheckBase Evaluate Base Strength and Solubility CheckCatalyst->CheckBase Active Catalyst Solution1 Use a more active precatalyst (e.g., Buchwald G3/G4) Increase catalyst loading CheckCatalyst->Solution1 Inactive Catalyst CheckTemp Optimize Reaction Temperature CheckBase->CheckTemp Effective Base Solution2 Switch to a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3) Ensure base is finely powdered and dry CheckBase->Solution2 Ineffective Base CheckSolvent Assess Solvent System CheckTemp->CheckSolvent Optimal Temperature Solution3 Incrementally increase temperature Use a higher boiling point solvent if necessary CheckTemp->Solution3 Temperature Too Low Solution4 Screen different solvent systems (e.g., Dioxane/H2O, Toluene/H2O, DMF) Ensure proper degassing CheckSolvent->Solution4 Suboptimal Solvent

Troubleshooting workflow for low or no conversion.

Table 1: Recommended Starting Conditions for Coupling of this compound

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Good starting points for general Suzuki couplings.
Buchwald Precatalysts (e.g., XPhos Pd G3)Often more active for challenging substrates.
Ligand Buchwald ligands (e.g., XPhos, SPhos)Bulky, electron-rich ligands can accelerate the reaction.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A range of bases should be screened; stronger bases are often required for electron-deficient boronic acids.[1]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DMFAprotic polar solvents, often with water, are commonly used.
Temperature 80-110 °CHigher temperatures may be needed to overcome activation energy.[1]
Equivalents 1.2 - 1.5 eq. of Boronic AcidAn excess of the boronic acid is often used.
Problem 2: Protodeboronation of this compound

The electron-withdrawing nature of the fluorine atoms can make the carbon-boron bond more susceptible to cleavage, a side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

Protodeboronation Start High Protodeboronation CheckBaseConc Evaluate Base and Water Content Start->CheckBaseConc CheckTempTime Assess Reaction Temperature and Time CheckBaseConc->CheckTempTime Optimized Base Solution1 Use a milder base (e.g., KF, K2CO3) Use minimal necessary amount of water CheckBaseConc->Solution1 Harsh Basic Conditions UseAnhydrous Consider Anhydrous Conditions CheckTempTime->UseAnhydrous Optimized Temp/Time Solution2 Lower reaction temperature Reduce reaction time CheckTempTime->Solution2 Prolonged High Heat Solution3 Use anhydrous solvents and a base like CsF or K3PO4 Consider using a boronate ester (e.g., pinacol ester) UseAnhydrous->Solution3 Aqueous Conditions Problematic ProtocolWorkflow Start Reaction Setup AddReagents Add Aryl Halide, Boronic Acid, and Base to Flask Start->AddReagents InertAtmosphere Evacuate and Backfill with Inert Gas (3x) AddReagents->InertAtmosphere AddCatalyst Add Palladium Catalyst and Ligand InertAtmosphere->AddCatalyst AddSolvent Add Degassed Solvent AddCatalyst->AddSolvent Reaction Heat and Stir Reaction Mixture AddSolvent->Reaction Monitor Monitor Progress by TLC/LC-MS Reaction->Monitor Workup Reaction Workup Monitor->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification End Characterize Product Purification->End

References

preventing deboronation of 4-Bromo-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2,3-difluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deboronation and effectively utilizing this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a concern for this compound?

A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This leads to the formation of 1-bromo-2,3-difluorobenzene as a byproduct, reducing the yield of your desired cross-coupling product. This compound is particularly susceptible to this reaction due to the presence of electron-withdrawing fluorine atoms, which increase the Lewis acidity of the boron center and can facilitate the cleavage of the C-B bond.[1][2]

Q2: What are the main factors that promote the deboronation of this compound?

A2: The primary factors that promote deboronation are:

  • pH: Both acidic and strongly basic conditions can catalyze protodeboronation. For many electron-deficient arylboronic acids, the rate of deboronation increases significantly at higher pH.

  • Temperature: Elevated temperatures accelerate the rate of deboronation.

  • Solvent: The presence of a proton source, such as water, is necessary for protodeboronation. While aqueous mixtures are common in cross-coupling reactions, a high water content can be detrimental.

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the boronic acid.

Q3: How should I store and handle this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to:

  • Store the compound in a tightly sealed container in a cool, dry place, away from light.

  • An inert atmosphere (e.g., argon or nitrogen) is ideal for long-term storage to prevent oxidative degradation.

  • Avoid frequent opening of the container to minimize exposure to air and moisture. For regular use, consider aliquoting the reagent into smaller, single-use vials.

Q4: Can I use this compound in reactions other than Suzuki-Miyaura coupling?

A4: Yes, while Suzuki-Miyaura coupling is the most common application, this boronic acid can also be used in other reactions such as the Chan-Lam coupling for the formation of C-N or C-O bonds.[3][4][5] However, the propensity for deboronation should be considered when developing reaction conditions for these transformations as well.

Troubleshooting Guide: Preventing Deboronation

This guide provides a systematic approach to troubleshooting and preventing deboronation of this compound in your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Problem: Low yield of desired product and presence of 1-bromo-2,3-difluorobenzene byproduct.

This is a classic symptom of significant deboronation. The following workflow can help you diagnose and resolve the issue.

Troubleshooting_Workflow cluster_reagent Reagent & Solvent Checks cluster_conditions Condition Optimization cluster_ester Protection Strategy start Low Yield & Deboronated Byproduct Observed reagent_quality Step 1: Verify Reagent & Solvent Quality start->reagent_quality reaction_conditions Step 2: Optimize Reaction Conditions reagent_quality->reaction_conditions If reagents are of high quality boronic_acid_check Is the boronic acid fresh and properly stored? boronic_ester Step 3: Consider Boronic Ester Protection reaction_conditions->boronic_ester If optimization is insufficient success Improved Yield, Minimized Deboronation reaction_conditions->success If optimization is successful base_opt Screen weaker bases (e.g., K3PO4, Cs2CO3, K2CO3) boronic_ester->success mida_ester Synthesize and use the MIDA boronate ester solvent_check Are solvents anhydrous and degassed? base_check Is the base of high purity and non-hygroscopic? temp_opt Lower reaction temperature time_opt Shorten reaction time catalyst_opt Use a highly active catalyst/ligand system

Caption: A step-by-step workflow for troubleshooting and preventing deboronation.

Detailed Troubleshooting Steps:
Parameter Potential Issue Recommended Action
Reagent Quality Purity of this compound is compromised due to improper storage or age.Use a fresh batch of the boronic acid. Ensure it has been stored under a dry, inert atmosphere. Consider purification by recrystallization if purity is questionable.
Solvents Presence of excess water or dissolved oxygen in the reaction solvents.Use anhydrous, degassed solvents. If a co-solvent is necessary, minimize the amount of water (e.g., use a 10:1 organic solvent to water ratio).
Base The base is too strong or of poor quality, leading to accelerated deboronation.Screen a panel of weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is of high purity and handled in a way to minimize water absorption.
Temperature The reaction temperature is too high, favoring the deboronation pathway.Attempt the reaction at a lower temperature (e.g., reduce from 100°C to 80°C). This may require a more active catalyst system or a longer reaction time, so monitor the reaction progress closely.
Reaction Time Prolonged reaction time allows for significant degradation of the boronic acid.Use a highly active palladium catalyst and ligand system (e.g., a Buchwald or Fu precatalyst) to accelerate the desired cross-coupling, thereby allowing for a shorter overall reaction time. Monitor the reaction by TLC or LC-MS to determine the point of completion and avoid unnecessary heating.
Catalyst System The catalyst turnover is slow, allowing deboronation to become a competitive pathway.Employ a highly active catalyst system. For electron-deficient boronic acids, catalyst systems with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often effective.
Boronic Acid Stability The inherent instability of the boronic acid under the reaction conditions is the primary issue.Convert the boronic acid to a more stable boronic ester, such as an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are stable to the reaction conditions and slowly release the boronic acid in situ, keeping its concentration low and minimizing deboronation.[5][6]

Quantitative Data Summary

Parameter Condition Effect on Deboronation Rate Relative Rate
pH Highly Acidic (pH < 2)Increased+++
Near Neutral (pH 6-8)Minimized+
Highly Basic (pH > 10)Significantly Increased+++++
Temperature Room TemperatureLow+
60 °CModerate+++
100 °CHigh+++++
Base Strength Weak (e.g., K₃PO₄)Lower++
Moderate (e.g., K₂CO₃)Moderate+++
Strong (e.g., NaOH)High+++++
Solvent Anhydrous OrganicMinimized+
Organic/Water (10:1)Moderate+++
Organic/Water (1:1)High+++++

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deboronation

This protocol employs a highly active catalyst and a weaker base to promote rapid cross-coupling at a moderate temperature.

Materials:

  • This compound

  • Aryl bromide (1.0 eq)

  • Potassium phosphate (K₃PO₄), powdered and dried (3.0 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), and K₃PO₄ (3.0 eq).

  • In a separate vial, dissolve Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 mol%) in a small amount of anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add anhydrous, degassed 1,4-dioxane and degassed water to achieve a 10:1 ratio and a final concentration of 0.1 M with respect to the aryl bromide.

  • Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of this compound MIDA ester

This protocol is recommended for particularly challenging substrates where deboronation is severe.

Part A: Synthesis of the MIDA boronate ester

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), N-methyliminodiacetic acid (MIDA) (1.1 eq), and toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • The resulting solid MIDA boronate ester can often be used without further purification. If necessary, it can be purified by column chromatography on silica gel.

Part B: Suzuki-Miyaura Coupling using the MIDA boronate ester

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), the this compound MIDA ester (1.2 eq), and a suitable base (e.g., K₃PO₄, 3.0 eq).

  • Follow steps 2-10 from Protocol 1. The MIDA ester will slowly hydrolyze under the reaction conditions to release the boronic acid for the cross-coupling reaction.

Visualizations

Caption: Simplified pathway of base-catalyzed protodeboronation.

Caption: Competing pathways of Suzuki-Miyaura coupling and deboronation.

References

Technical Support Center: Suzuki Coupling with Ortho-Fluorine Substituents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving substrates with ortho-fluorine substituents.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using an aryl halide with an ortho-fluorine substituent in a Suzuki coupling reaction?

A1: The primary challenges stem from a combination of steric and electronic effects. The ortho-fluorine substituent can sterically hinder the approach of the palladium catalyst to the carbon-halogen bond, potentially slowing down the rate-limiting oxidative addition step.[1][2] Electronically, the high electronegativity of fluorine makes the aryl halide more electron-deficient, which can be beneficial for oxidative addition. However, this strong electron-withdrawing effect can also influence subsequent steps in the catalytic cycle.

Q2: How does an ortho-fluorine substituent on a phenylboronic acid affect the Suzuki coupling reaction?

A2: An ortho-fluorine substituent on phenylboronic acid introduces both steric and electronic challenges. Sterically, it can hinder the transmetalation step where the aryl group is transferred from boron to palladium.[1] Electronically, the strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the aryl group on the boronic acid, which can slow down the transmetalation step.[1] Furthermore, electron-deficient boronic acids are more susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.

Q3: What are the most common side reactions observed in Suzuki couplings with ortho-fluorinated substrates?

A3: The most common side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond, leading to the loss of the boronic acid starting material. This is particularly prevalent with electron-deficient boronic acids, such as those bearing an ortho-fluorine substituent.

  • Homocoupling: This is the dimerization of the boronic acid or the aryl halide, leading to undesired symmetrical biaryl products. The presence of oxygen can promote homocoupling.

  • Dehalogenation: The aryl halide starting material is reduced, and the halogen is replaced by a hydrogen atom.

Q4: Are there specific safety precautions to consider when working with fluorinated compounds in Suzuki coupling reactions?

A4: Standard laboratory safety protocols should always be followed. When using microwave-assisted synthesis, it is crucial to never heat a sealed vessel that is more than two-thirds full to avoid excessive pressure buildup.[3] Always use a blast shield when heating a sealed vessel.[3]

Troubleshooting Guides

Issue 1: Low to No Product Yield

Low or no yield is a common issue when working with sterically hindered and electronically challenging ortho-fluorinated substrates. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield reagent_check 1. Reagent & Catalyst Integrity Check - Fresh boronic acid/ester? - Active catalyst? - Dry & degassed solvent? - Anhydrous & pure base? start->reagent_check condition_optimization 2. Reaction Condition Optimization - Catalyst & Ligand Screening - Base & Solvent Evaluation - Temperature & Time Adjustment reagent_check->condition_optimization If reagents are fine side_reactions 3. Assess for Side Reactions - Protodeboronation? - Homocoupling? - Dehalogenation? condition_optimization->side_reactions solution Implement Targeted Solutions side_reactions->solution

Caption: A systematic workflow for troubleshooting low yields.

Possible Cause & Suggested Solution

Possible Cause Suggested Solution
Inactive Catalyst Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation. Consider using more robust pre-catalysts like palladacycles.
Suboptimal Ligand For sterically hindered ortho-fluorinated substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective. These ligands can promote the desired catalytic cycle and sterically hinder potential catalyst inhibition.
Ineffective Base The choice of base is critical. For ortho-fluorinated substrates, milder bases like K₃PO₄, Cs₂CO₃, or KF are often preferred over strong bases like NaOH or NaOtBu, which can accelerate protodeboronation. Cesium fluoride (CsF) can be particularly effective.[4]
Inappropriate Solvent Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[5] The optimal solvent system may need to be determined empirically. For challenging couplings, anhydrous conditions can sometimes be beneficial to minimize protodeboronation.
Insufficient Temperature or Incorrect Reaction Time Higher temperatures can overcome the activation energy for sterically hindered substrates. However, excessive heat can lead to decomposition. Microwave irradiation can offer rapid and efficient heating, potentially improving yields and reducing reaction times.[6] Monitor the reaction progress to determine the optimal reaction time.
Oxygen Contamination The Pd(0) active catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[3]
Issue 2: Significant Protodeboronation

Protodeboronation is a major side reaction, especially with electron-deficient ortho-fluorophenylboronic acids, leading to the consumption of the boronic acid starting material.

Strategies to Minimize Protodeboronation

protodeboronation_solutions problem High Protodeboronation base Use Milder Base (e.g., K₃PO₄, Cs₂CO₃, KF) problem->base conditions Anhydrous Conditions problem->conditions boron_reagent Use More Stable Boron Reagent (e.g., Pinacol ester, MIDA boronate, Aryltrifluoroborate) problem->boron_reagent temp_time Optimize Temperature & Time (Lower temperature, shorter time) problem->temp_time solution Reduced Protodeboronation base->solution conditions->solution boron_reagent->solution temp_time->solution

Caption: Key strategies to mitigate protodeboronation.

Possible Cause & Suggested Solution

Possible Cause Suggested Solution
Strong Base in Protic Solvent Strong bases can accelerate the cleavage of the C-B bond. Switch to a milder base like K₃PO₄, Cs₂CO₃, or KF.
Presence of Protic Solvents Water or other protic solvents can act as a proton source for protodeboronation. Consider using anhydrous solvents.
Inherent Instability of the Boronic Acid Convert the ortho-fluorophenylboronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[7] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[7]
Prolonged Reaction Time at High Temperature Optimize the reaction conditions to use the lowest effective temperature and shortest possible reaction time to minimize decomposition.

Data Presentation

Table 1: Effect of Ligand and Base on the Suzuki Coupling of 2-Fluorophenylboronic Acid with 4-Bromoanisole
Entry Palladium Source Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Reference
1Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100295[1]
2Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10012Moderate[8]
3Pd(dppf)Cl₂dppfCs₂CO₃Dioxane801.596[7]
4Pd₂(dba)₃P(t-Bu)₃CsFDMF10012>90[9]

Note: This table is a compilation of representative data from multiple sources and conditions may not be directly comparable.

Table 2: Comparison of Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki Coupling

The following table illustrates the general reactivity trend of substituted phenylboronic acids, which can be extrapolated to understand the challenges with ortho-substituted substrates like 2-fluorophenylboronic acid. The trend generally follows para > meta >> ortho.[1]

Isomer Aryl Halide Catalyst / Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Reference
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001885[1]
o-Nitrophenylboronic acid4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH/H₂O1002430[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Ortho-Fluoroaryl Bromide

This protocol is a general starting point for the Suzuki-Miyaura coupling of an ortho-fluoroaryl bromide with an arylboronic acid and may require optimization for specific substrates.

Materials:

  • Ortho-fluoroaryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the ortho-fluoroaryl bromide, arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive flow of the inert gas, add the palladium(II) acetate and SPhos.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic Acid with 4-Bromoanisole[7]

This protocol utilizes microwave irradiation to accelerate the reaction.[6]

Materials:

  • 2-Fluoropyridine-3-boronic acid (83 mg, 0.6 mmol)

  • 4-Bromoanisole (75 µL, 0.5 mmol)

  • Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%)

  • K₂CO₃ (138 mg, 1.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • 10 mL microwave vial

Procedure:

  • Combine 2-fluoropyridine-3-boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.[6]

  • Add 1,4-dioxane and water.[6]

  • Seal the vial and place it in the microwave reactor.[6]

  • Irradiate the mixture at 120 °C for 15 minutes.[6]

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).[6]

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).[6]

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.[6]

  • Purify the residue by flash chromatography to yield the product.[6]

Visualizations

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle cluster_steps pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide R¹-X oxidative_addition Oxidative Addition pd2_aryl R¹-Pd(II)L_n-R² pd2_halide->pd2_aryl R²-B(OR)₂ Base transmetalation Transmetalation pd2_aryl->pd0 R¹-R² reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

experimental_workflow setup 1. Reaction Setup - Add reagents & base to flask - Inert atmosphere (Ar/N₂) catalyst_addition 2. Catalyst Addition - Add Pd source & ligand setup->catalyst_addition solvent_addition 3. Solvent Addition - Add degassed solvent catalyst_addition->solvent_addition reaction 4. Reaction - Heat with vigorous stirring - Monitor progress (TLC/LC-MS) solvent_addition->reaction workup 5. Workup - Cool, dilute, extract reaction->workup purification 6. Purification - Column chromatography workup->purification product Final Product purification->product

References

Technical Support Center: Polyfluorinated Arylboronic Acids in Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for challenges encountered when using polyfluorinated arylboronic acids in cross-coupling reactions.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why are polyfluorinated arylboronic acids so challenging to use in Suzuki-Miyaura cross-coupling reactions?

A1: Polyfluorinated arylboronic acids present unique challenges due to the strong electron-withdrawing nature of fluorine atoms. This leads to several key issues:

  • High Susceptibility to Protodeboronation: The C-B bond is weakened, making the boronic acid prone to being replaced by a hydrogen atom from a proton source (like water), especially under basic conditions. This is a major decomposition pathway that consumes the starting material.[1][2][3]

  • Slow Transmetalation: As electron-deficient compounds, they are less nucleophilic. This can significantly slow down the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[4]

  • General Instability: Many polyfluorinated arylboronic acids have a short shelf-life and can decompose even during storage, requiring the use of freshly prepared reagents or more stable derivatives.[5]

  • Potential for Nucleophilic Aromatic Substitution: Highly fluorinated rings can be susceptible to nucleophilic attack by strong bases (e.g., alkoxides), leading to unwanted side products.[6]

Q2: My reaction with a polyfluorinated arylboronic acid is giving low to no yield. What are the first things I should check?

A2: When a Suzuki coupling with these substrates fails, a systematic check is crucial:

  • Boronic Acid Quality: This is the most common culprit. Use fresh, high-purity boronic acid. Consider analyzing it by NMR to check for decomposition products (protodeboronated arene). If stability is an issue, consider converting it to a more stable boronate ester (e.g., pinacol, MIDA) or a trifluoroborate salt.[1][2]

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1][4] Ensure your reaction vessel, solvents, and reagents are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

  • Catalyst System: Ensure your palladium precatalyst and ligand are active and have been stored correctly. For these challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern, highly active catalysts, such as Buchwald-type precatalysts (e.g., XPhos Pd G3/G4), are often required to promote the difficult transmetalation and reductive elimination steps.[2][3][4]

  • Choice of Base and Solvent: The base is critical but can also promote decomposition. Ensure you are using an appropriate base and anhydrous, degassed solvents.[1]

Q3: How can I minimize protodeboronation?

A3: Minimizing protodeboronation is key to success:

  • Use Milder/Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source. Using anhydrous conditions with milder bases like K₃PO₄, KF, or CsF can be beneficial.[1]

  • Employ Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[1][2][5] These reagents slowly release the active boronic acid in situ, keeping its concentration low and minimizing decomposition.

  • Use Highly Active Catalysts: New precatalysts can generate the active LPd(0) species quickly under mild conditions (e.g., room temperature or 40°C).[2][3] This allows the desired coupling to occur faster than the competing decomposition, leading to higher yields in shorter reaction times.[2][3]

  • Additive Strategy: For some substrates like pentafluorophenylboronic acid, the combination of CsF as a base and Ag₂O as an additive has been shown to be essential for promoting the reaction.[6][7]

Troubleshooting Specific Issues

Problem: My reaction is slow and gives low conversion, even with an active catalyst.

  • Potential Cause: Slow transmetalation due to the electron-deficient nature of the boronic acid.[4]

  • Troubleshooting Steps:

    • Increase Temperature: Higher temperatures can overcome the activation energy barrier. Solvents with high boiling points like toluene, dioxane, or DMF may be necessary.[4]

    • Use a Stronger, Non-Nucleophilic Base: A strong base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the formation of the more nucleophilic boronate species.[4]

    • Switch to Electron-Rich, Bulky Ligands: Ligands like the Buchwald biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can accelerate the catalytic cycle.[2][4]

Problem: I am observing significant formation of a homocoupled (biaryl) product from my boronic acid.

  • Potential Cause: Presence of oxygen in the reaction. Oxygen can lead to the oxidative homocoupling of boronic acids and catalyst decomposition.[4]

  • Troubleshooting Steps:

    • Improve Degassing Technique: Ensure the solvent is rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period (e.g., 15-30 minutes).[8]

    • Use a Pd(0) Source or an Efficient Precatalyst: Pd(II) sources require in situ reduction to the active Pd(0) state. This reduction process can sometimes promote homocoupling.[9] Using a Pd(0) source directly or a modern precatalyst that forms Pd(0) cleanly can mitigate this.

Problem: I am using pentafluorophenylboronic acid and the reaction is not working under standard conditions.

  • Potential Cause: Pentafluorophenylboronic acid is notoriously inactive under many standard Suzuki conditions.[7][10]

  • Troubleshooting Steps:

    • Implement the CsF/Ag₂O System: A combination of CsF and Ag₂O has been specifically reported to enable the coupling of pentafluorophenylboronic acid with aryl iodides and bromides, giving high yields where other methods fail.[6][7]

    • Use a Modern Buchwald Precatalyst: A specialized precatalyst system has been developed that allows for the coupling of unstable polyfluorophenylboronic acids at room temperature or 40°C in short reaction times.[2][3]

Data Presentation

Table 1: Example Conditions for Challenging Polyfluorinated Boronic Acids
Boronic AcidCoupling PartnerCatalyst SystemBase / AdditiveSolventTemp. (°C)Yield (%)Reference
Pentafluorophenylboronic acidPhenyl iodidePd(PPh₃)₄ (3 mol%)CsF / Ag₂ODME70>90[6][7]
Pentafluorophenylboronic acidPhenyl bromidePd₂(dba)₃ / P(t-Bu)₃CsF / Ag₂ODMF100>90[6]
2,6-Difluorophenylboronic acid4-ChloroanisoleXPhos-based precatalyst (2 mol%)K₃PO₄ (aq)THFRT>95[2][3]
2,3,4,5-Tetrafluorophenylboronic acid2-BromopyridinePalladacycle precatalystK₃PO₄Toluene100N/A[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Unstable Polyfluorophenylboronic Acids

This protocol is adapted from methodology developed for highly active precatalysts that enable coupling at low temperatures.[2][3]

  • Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), the polyfluorophenylboronic acid (1.5 mmol, 1.5 equiv), and the palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 0.02 mmol, 2 mol%) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent and Base Addition: Add degassed solvent (e.g., 2 mL of THF) followed by the degassed aqueous base solution (e.g., 4 mL of 0.5 M K₃PO₄). The solvent-to-base ratio may need optimization.

  • Reaction Execution: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block set to the desired temperature (e.g., Room Temperature or 40 °C).

  • Monitoring and Workup: Stir the reaction vigorously. Monitor progress by TLC, GC-MS, or LC-MS. Upon completion (typically 30 min to 2 hours), cool the reaction to room temperature.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Coupling of Pentafluorophenylboronic Acid using CsF/Ag₂O

This protocol is based on the specific conditions required for the challenging pentafluorophenylboronic acid substrate.[6][7]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add pentafluorophenylboronic acid (1.2 mmol, 1.2 equiv), CsF (2.0 mmol, 2.0 equiv), and Ag₂O (1.0 mmol, 1.0 equiv).

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), the aryl halide (1.0 mmol, 1.0 equiv), and anhydrous, degassed solvent (e.g., DME, 5 mL).

  • Reaction Execution: Heat the reaction mixture to 70-100 °C (depending on the aryl halide) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. After completion, cool the mixture to room temperature and filter it through a pad of Celite®, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram provides a logical decision tree for troubleshooting low-yield reactions with polyfluorinated arylboronic acids.

TroubleshootingWorkflow Start Problem: Low Cross-Coupling Yield Check_BA 1. Assess Boronic Acid (BA) Quality (e.g., NMR, Freshness) Start->Check_BA BA_Decomposed BA is Decomposed / Impure Check_BA->BA_Decomposed Issue Found BA_OK BA Quality is Good Check_BA->BA_OK No Issue Solution_BA Solution: - Use fresh BA - Re-purify BA - Switch to boronate ester (pinacol, MIDA) - Use trifluoroborate salt BA_Decomposed->Solution_BA Check_Conditions 2. Evaluate Reaction Conditions BA_OK->Check_Conditions Cause_Proto Cause: Protodeboronation? Check_Conditions->Cause_Proto Yes Cause_Trans Cause: Slow Transmetalation? Check_Conditions->Cause_Trans No, but slow Check_Catalyst 3. Check Catalyst & Atmosphere Check_Conditions->Check_Catalyst Still failing Solution_Proto Solution: - Use anhydrous solvent/base (K₃PO₄, CsF) - Lower reaction temperature - Use highly active catalyst for faster coupling Cause_Proto->Solution_Proto Solution_Trans Solution: - Use bulky, electron-rich ligand (e.g., XPhos) - Use stronger base (e.g., K₃PO₄) - Increase reaction temperature Cause_Trans->Solution_Trans Catalyst_Inactive Catalyst Inactive / O₂ Present Check_Catalyst->Catalyst_Inactive Issue Suspected Solution_Catalyst Solution: - Use fresh catalyst/ligand - Improve solvent/reagent degassing - Use modern, air-stable precatalyst Catalyst_Inactive->Solution_Catalyst

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

Diagram 2: Key Challenges and Mitigation Strategies

This diagram illustrates the primary challenges and the corresponding strategies to overcome them.

ChallengesSolutions cluster_challenges Primary Challenges cluster_solutions Mitigation Strategies C1 Protodeboronation (C-B Bond Cleavage) S1 Use Stable Derivatives (Esters, Trifluoroborates) C1->S1 counters S2 Employ Highly Active Catalysts & Bulky Ligands (e.g., Buchwald) C1->S2 outcompetes S3 Optimize Conditions (Anhydrous, Milder Base, Additives) C1->S3 reduces C2 Slow Transmetalation (Low Nucleophilicity) C2->S2 accelerates C2->S3 facilitates C3 General Instability (Short Shelf-Life) C3->S1 circumvents

Caption: Relationship between challenges and mitigation strategies.

References

Technical Support Center: 4-Bromo-2,3-difluorophenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 4-Bromo-2,3-difluorophenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of boronic acids is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. This guide provides a systematic approach to diagnosing and resolving issues of excessive homocoupling.

Isolating the Cause of Homocoupling

To effectively troubleshoot, it's crucial to identify the potential source of the problem. The following workflow provides a logical path for diagnosing and addressing common causes of homocoupling.

Troubleshooting Workflow for Minimizing Homocoupling start High Homocoupling Observed q1 Was the reaction rigorously deoxygenated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 What type of Palladium catalyst was used? a1_yes->q2 sol1 Implement rigorous deoxygenation: - Sparging solvent with inert gas (Ar or N2) - Freeze-pump-thaw cycles a1_no->sol1 sol1->q2 a2_pd0 Pd(0) precatalyst q2->a2_pd0 Pd(0) a2_pdII Pd(II) precatalyst q2->a2_pdII Pd(II) q3 Is the base appropriate? a2_pd0->q3 sol2 Consider switching to a Pd(0) precatalyst or adding a reducing agent. a2_pdII->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are reaction kinetics slow? a3_yes->q4 sol3 Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). Weaker bases can sometimes reduce homocoupling. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Optimize temperature and concentration. Use a more active catalyst/ligand system. a4_yes->sol4 end Homocoupling Minimized a4_no->end sol4->end

Caption: A step-by-step decision tree for troubleshooting homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling of this compound?

A1: Homocoupling of arylboronic acids, including this compound, is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled biaryl byproduct.[1][2] Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction.

Q2: How can I effectively remove oxygen from my reaction?

A2: To minimize oxygen-mediated homocoupling, rigorous deoxygenation of the solvent and reaction setup is essential. Common techniques include:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 20-30 minutes) can effectively displace dissolved oxygen.

  • Freeze-Pump-Thaw: For more sensitive reactions, performing at least three freeze-pump-thaw cycles on the solvent can achieve very low oxygen levels.

  • Schlenk Line Techniques: Assembling the reaction under an inert atmosphere using a Schlenk line or in a glovebox will prevent the introduction of atmospheric oxygen.

Q3: Which palladium catalyst is best for minimizing homocoupling?

A3: The choice of palladium source can significantly impact the extent of homocoupling.

  • Pd(0) Precatalysts: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it does not require an initial reduction step that can contribute to homocoupling.

  • Ligand Selection: For electron-deficient boronic acids like this compound, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling pathway and suppress homocoupling by accelerating the rate-limiting steps of the catalytic cycle.[3][4]

  • Palladacycles: Air- and moisture-stable palladacycle precatalysts can also be effective in minimizing side reactions.[5]

Q4: What is the role of the base in homocoupling, and which one should I use?

A4: The base is crucial for activating the boronic acid for transmetalation. However, the choice of base can also influence side reactions.[6]

  • Base Strength: While a base is necessary, an overly strong base can sometimes promote side reactions. It is often beneficial to screen a few different bases.

  • Common Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. For fluorinated boronic acids, K₃PO₄ is often a good starting point.[6]

Q5: Can the solvent system affect the level of homocoupling?

A5: Yes, the solvent system plays a role in the solubility of reagents and the overall reaction kinetics. A biphasic solvent system, such as toluene/water or dioxane/water, is often employed. Vigorous stirring is essential in such systems to ensure efficient mixing. The choice of solvent can also influence the solubility of oxygen, so proper degassing is always important.[6]

Data Presentation

Table 1: Performance of 3,4-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling [6]

Aryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001295
4-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001892
4-IodotoluenePd₂(dba)₃ (1) / XPhos (2)K₃PO₄Dioxane1101694
2-BromopyridinePdCl₂(dppf) (5)Cs₂CO₃DME802488

Table 2: Comparative Performance of Various Fluorinated Phenylboronic Acids [6]

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂ (1)K₂CO₃DMF/H₂O751.798
2,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂ (1)K₂CO₃DMF/H₂O751.798
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
Pentafluorophenylboronic acidIodobenzenePd(PPh₃)₄ (3) / Ag₂OCsFDME70->90

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction designed to minimize homocoupling. This should be optimized for your specific substrates.

General Protocol for Minimizing Homocoupling:

General Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Reaction Setup: - Add aryl halide (1.0 equiv), this compound (1.2 equiv), and base (e.g., K3PO4, 2.0 equiv) to an oven-dried Schlenk flask. degas 2. Deoxygenation: - Evacuate and backfill the flask with inert gas (Ar or N2) three times. setup->degas reagents 3. Reagent Addition: - Under positive inert gas flow, add the Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if required). - Add degassed solvent via syringe. degas->reagents reaction 4. Reaction: - Stir vigorously at the optimized temperature (e.g., 80-110 °C). - Monitor progress by TLC or LC-MS. reagents->reaction workup 5. Work-up: - Cool to room temperature. - Dilute with an organic solvent and wash with water and brine. reaction->workup purify 6. Purification: - Dry the organic layer (e.g., Na2SO4), filter, and concentrate. - Purify by flash column chromatography. workup->purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Detailed Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Deoxygenation: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and any additional ligand if required. Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe. The solvent should be degassed beforehand by sparging with an inert gas for at least 20 minutes.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically between 80-110 °C). Monitor the progress of the reaction by an appropriate analytical technique such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

References

Technical Support Center: Catalyst Deactivation in 4-Bromo-2,3-difluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation and other issues during cross-coupling reactions involving 4-Bromo-2,3-difluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound sluggish or failing to go to completion?

A1: Reactions with this compound can be challenging due to the electronic properties of the molecule. The presence of two electron-withdrawing fluorine atoms decreases the nucleophilicity of the boronic acid. This can slow down the transmetalation step, which is often the rate-determining step in the palladium catalytic cycle. Consequently, these reactions may require more active catalyst systems and carefully optimized conditions to achieve high yields.

Q2: What is protodeboronation and how does it affect my reaction with this compound?

A2: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This consumes your starting material without forming the desired product, leading to lower yields. Electron-deficient boronic acids, such as this compound, are particularly susceptible to this process, which can be promoted by the presence of excess water, strong bases, or prolonged reaction times at elevated temperatures.

Q3: Can the fluoride ions from the boronic acid or the base (e.g., CsF) deactivate the palladium catalyst?

A3: Yes, fluoride ions can have a complex role in the reaction. While fluoride bases like CsF can be effective, an excess of fluoride ions in the reaction mixture can interact with the palladium center. This may lead to the formation of inactive palladium-fluoride species or alter the electronic properties of the catalyst, thereby impeding the catalytic cycle. In some cases, fluoride ions can facilitate the transmetalation from specific palladium complexes but can also lead to unreactive boronate species, creating a dual, antagonistic effect.[1]

Q4: My reaction mixture turns black. Does this signify catalyst deactivation?

A4: The formation of a black precipitate, often referred to as palladium black, is a common indicator of catalyst deactivation. This occurs when the soluble palladium catalyst aggregates into inactive palladium(0) nanoparticles. This process can be caused by several factors, including high temperatures, the presence of oxygen, or the degradation of the supporting ligands. While a color change to black often correlates with reduced catalytic activity, some reactions can still proceed to completion in the presence of palladium black, albeit at a slower rate.

Q5: Are there specific ligands that are more suitable for reactions with this compound?

A5: Yes, the choice of ligand is critical for challenging substrates like this compound. Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos), are generally more effective. These ligands promote the formation of a monoligated, highly active palladium species that can facilitate both the oxidative addition and the challenging transmetalation step with electron-deficient boronic acids.[2][3][4]

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound in a question-and-answer format.

Problem Possible Cause Suggested Solution
Low or No Product Formation 1. Inactive Catalyst: The Pd(II) precatalyst is not being reduced to the active Pd(0) species, or the catalyst has been deactivated by air/moisture.- Use a fresh, high-quality palladium precatalyst and ligand.- Consider using an air-stable precatalyst (e.g., a palladacycle).- Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[5]
2. Inefficient Transmetalation: The electron-deficient nature of the boronic acid is hindering the transfer of the aryl group to the palladium center.- Switch to a more active ligand system, such as a Buchwald-type phosphine ligand (e.g., SPhos, XPhos).- Use a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ to enhance the nucleophilicity of the boronic acid.
3. Low Reaction Temperature: The thermal energy may be insufficient to overcome the activation barriers of the catalytic cycle.- Gradually increase the reaction temperature, monitoring for product formation and potential degradation. Temperatures between 80-110°C are common.
Significant Protodeboronation 1. Presence of Excess Water: Water is a proton source that facilitates the cleavage of the C-B bond.- Use anhydrous solvents and dry reagents. If a biphasic system is necessary, minimize the amount of water.- Consider using anhydrous conditions with a base like potassium fluoride (KF).[5]
2. Overly Strong or Aqueous Base: Strong bases in the presence of water can accelerate protodeboronation.- Switch to a milder base such as K₂CO₃ or KF.- If using a strong base like K₃PO₄, ensure the reaction is run under anhydrous conditions.[5]
3. Prolonged Reaction Time/High Temperature: Extended exposure to harsh conditions can increase the likelihood of this side reaction.- Monitor the reaction closely and stop it once the starting material is consumed.- Attempt the reaction at a lower temperature for a longer duration.
Formation of Homocoupled Byproducts 1. Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.- Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5]
2. High Catalyst Loading: In some cases, higher concentrations of the catalyst can lead to an increased rate of homocoupling.- Incrementally reduce the catalyst loading while monitoring the reaction rate and yield.
Reaction Stalls Before Completion 1. Progressive Catalyst Deactivation: The catalyst is initially active but is being slowly deactivated over the course of the reaction.- Consider a slow addition of the boronic acid to maintain a low instantaneous concentration, which can sometimes mitigate catalyst poisoning.- Increase the catalyst loading or add a fresh portion of the catalyst midway through the reaction.
2. Ligand Degradation: The phosphine ligands may be degrading at the reaction temperature.- Choose a more thermally stable ligand.- If possible, run the reaction at a lower temperature.
3. Product Inhibition: The product of the reaction may be coordinating to the palladium center and inhibiting further catalytic turnover.- This is less common but can occur. If suspected, try running the reaction at a more dilute concentration.

Data Presentation

The following tables provide a comparative overview of catalytic systems and reaction conditions commonly employed for Suzuki-Miyaura couplings with electron-deficient boronic acids, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Comparison of Palladium Catalyst Systems for Electron-Deficient Substrates

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenyl phosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, often requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems for this specific substrate.2-3

Data compiled from literature for analogous electron-deficient substrates.[2]

Table 2: Comparison of Bases and Solvents

BaseSolvent SystemKey AdvantagesPotential Drawbacks
K₃PO₄Toluene or DioxaneStrong base, effective for challenging couplings.Can promote protodeboronation if water is present.
Cs₂CO₃THF or DioxaneStrong base, can accelerate slow reactions.Higher cost, can promote side reactions.
K₂CO₃Dioxane/H₂O or Toluene/H₂OCommon and effective base, moderate strength.Biphasic system can sometimes complicate analysis and requires vigorous stirring.
KFTHF (anhydrous)Milder base, can minimize protodeboronation.May not be strong enough for all substrate combinations.

This table provides a general guide; optimal base/solvent combinations should be determined experimentally.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Reagents:

  • This compound (1.2-1.5 equiv.)

  • Aryl/Heteroaryl Halide (1.0 equiv.)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Inert Atmosphere Preparation: To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl/heteroaryl halide, this compound, and the base.

  • Seal and Purge: Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizations

Catalyst_Deactivation_Pathways Catalyst Deactivation Pathways in Suzuki-Miyaura Reactions cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Palladium_Black Palladium Black (Aggregation) Active_Catalyst->Palladium_Black Transmetalation Transmetalation (Ar'-B(OR)₂) Oxidative_Addition->Transmetalation Ligand_Degradation Ligand Degradation Oxidative_Addition->Ligand_Degradation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Inactive_Complex Inactive Pd-F or Pd-S Species Transmetalation->Inactive_Complex [F⁻] or S-poisoning Reductive_Elimination->Active_Catalyst Regeneration Product Product (Ar-Ar') Reductive_Elimination->Product Deactivated_Catalyst Deactivated Species

Caption: Key deactivation pathways for palladium catalysts in Suzuki-Miyaura reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Failed Reactions Start Reaction Failure (Low/No Yield) Check_Inertness Verify Inert Atmosphere & Degassed Solvents Start->Check_Inertness Check_Reagents Confirm Reagent Purity & Activity (Catalyst, Base) Check_Inertness->Check_Reagents If OK Optimize_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Reagents->Optimize_Ligand If OK Optimize_Base Change Base (e.g., K₃PO₄, Cs₂CO₃) Optimize_Ligand->Optimize_Base Optimize_Temp Increase Temperature (e.g., 80-110°C) Optimize_Base->Optimize_Temp Check_Side_Reactions Analyze for Side Products (Protodeboronation, Homocoupling) Optimize_Temp->Check_Side_Reactions Address_Protodeboronation Use Anhydrous Conditions or Milder Base (KF) Check_Side_Reactions->Address_Protodeboronation Protodeboronation Observed Address_Homocoupling Improve Degassing, Lower Catalyst Loading Check_Side_Reactions->Address_Homocoupling Homocoupling Observed Success Successful Reaction Check_Side_Reactions->Success No Side Products, Yield Improves Address_Protodeboronation->Success Address_Homocoupling->Success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Suzuki-Miyaura Coupling of 4-Bromo-2,3-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Bromo-2,3-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting and FAQs

Q1: I am observing low to no yield in my coupling reaction with this compound. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. Key areas to investigate include:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][2] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

  • Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation without causing degradation of your starting materials or product.[1]

Q2: What is the optimal temperature range for this coupling reaction, and how does temperature affect the outcome?

A2: The optimal temperature for a Suzuki-Miyaura coupling is highly dependent on the specific substrates, catalyst, ligand, and solvent system used. Generally, for aryl bromides, temperatures in the range of 80-120°C are a good starting point.[3]

  • Effect of Increasing Temperature: Increasing the reaction temperature typically increases the reaction rate.[4][5]

  • Potential Issues with High Temperatures: Excessively high temperatures can lead to undesirable side reactions, including:

    • Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black.[3][6]

    • Protodeboronation: This is the cleavage of the C-B bond on the boronic acid, which is replaced by a hydrogen atom. This is a common side reaction, especially with electron-deficient boronic acids.[2][6]

    • Hydrodehalogenation (Debromination): The bromine atom on the coupling partner can be replaced by a hydrogen atom.[3]

It is recommended to screen a range of temperatures to find the optimal balance between reaction rate and the formation of byproducts.

Q3: I am seeing significant byproduct formation. How can I minimize this?

A3: Byproduct formation is a common challenge. Here are some strategies to minimize it:

  • Optimize Temperature: As discussed in Q2, lowering the temperature may reduce the rate of side reactions more than the desired coupling reaction.[2][3]

  • Choice of Base: Using a milder base, such as K₃PO₄ or Cs₂CO₃, can sometimes reduce the incidence of protodeboronation.[2]

  • Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions can be beneficial.[2][6]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester, can protect it from premature decomposition.[2][6]

Q4: How critical is the degassing of the reaction mixture?

A4: Degassing is extremely important. Oxygen can deactivate the palladium catalyst by oxidizing the active Pd(0) species and the phosphine ligands.[1][2] Failure to properly degas the solvent and reaction mixture is a frequent cause of failed or low-yielding reactions. Common degassing methods include bubbling an inert gas (Argon or Nitrogen) through the solvent or using freeze-pump-thaw cycles.

Data Presentation: Effect of Temperature on a Representative Suzuki-Miyaura Coupling

The following table summarizes the effect of temperature on the yield of a representative Suzuki-Miyaura coupling reaction between an aryl bromide and a phenylboronic acid derivative. While this data is not specific to this compound, it illustrates the general trend observed in such reactions.

EntryTemperature (°C)Reaction Time (h)Conversion (%)
1602445
2801885
31001295
41201292 (with byproduct formation)
51401080 (significant byproduct formation)

Reaction Conditions: Aryl bromide (1.0 mmol), Phenylboronic acid derivative (1.5 mmol), Pd catalyst (2 mol%), Base (2.0 mmol), Solvent (5 mL).

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald-type precatalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel multiple times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and any additional ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Purge with Ar or N2) reagents->inert catalyst 3. Add Catalyst and Solvent (Degassed) inert->catalyst heat 4. Heat and Stir (Monitor Progress) catalyst->heat workup 5. Reaction Workup (Quench, Extract) heat->workup purify 6. Purify Product (Chromatography) workup->purify Troubleshooting_Logic Troubleshooting Low Yield start Low or No Yield check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions optimize_temp Optimize Temperature check_reagents->optimize_temp check_conditions->optimize_temp optimize_base_solvent Screen Base and Solvent optimize_temp->optimize_base_solvent success Improved Yield optimize_temp->success if successful change_catalyst Change Catalyst/Ligand optimize_base_solvent->change_catalyst optimize_base_solvent->success if successful change_catalyst->success

References

Technical Support Center: 4-Bromo-2,3-difluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-difluorophenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the common causes and how can I troubleshoot it?

Low or no conversion in Suzuki-Miyaura reactions involving this compound can stem from several factors. Due to the electron-withdrawing nature of the two fluorine atoms, this boronic acid can be susceptible to certain side reactions. Here is a systematic approach to troubleshooting:

  • Reagent Quality:

    • Boronic Acid Stability: Boronic acids, especially electron-deficient ones, can degrade over time through dehydration to form cyclic boroxines or via protodeboronation. It is highly recommended to use fresh, high-purity this compound. If the reagent is old, consider converting it to a more stable derivative like a pinacol ester for storage and use.

    • Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are not deactivated. Palladium(0) catalysts can be sensitive to air and moisture. Using fresh catalyst or a more stable pre-catalyst is advisable. The reaction mixture turning black immediately upon heating can sometimes indicate catalyst decomposition to palladium black.

    • Solvent and Base Purity: Use anhydrous, degassed solvents to prevent unwanted side reactions. Ensure the base is of high purity and has been stored correctly.

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.

    • Temperature and Time: Insufficient heating can lead to low conversion. Incrementally increase the reaction temperature and monitor the progress by TLC or LC-MS. However, prolonged heating can also promote decomposition.

    • Catalyst System: The ligand choice is crucial. Bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can improve catalytic activity for challenging substrates.

Q2: I am observing a significant amount of a byproduct that appears to be 1-bromo-2,3-difluorobenzene. What is this side reaction and how can I minimize it?

This byproduct is a result of protodeboronation , a common side reaction with electron-deficient boronic acids. In this process, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your boronic acid.

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: Meticulously dry your reaction flask and use anhydrous, degassed solvents. Water can facilitate the hydrolysis of the boronic acid.

  • Optimize the Base: While a base is necessary, a very strong base in the presence of water can accelerate protodeboronation. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can help find a balance.

  • Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

  • Use a Boronic Ester: Consider using the pinacol ester derivative of this compound, which is more stable towards hydrolysis and slowly releases the boronic acid in situ.

Q3: How do I effectively remove the palladium catalyst from my reaction mixture during workup?

Residual palladium can be problematic for downstream applications, especially in drug development. Here are several common techniques for palladium removal:

  • Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of the precipitated palladium catalyst.[1]

  • Aqueous Workup and Extraction: A standard aqueous workup can help remove some of the palladium salts.

  • Silica Gel Chromatography: During purification by column chromatography, the palladium catalyst often adheres strongly to the silica gel at the top of the column.

  • Scavenger Resins: For very low levels of palladium, specialized scavenger resins with thiol or other functional groups that chelate palladium can be very effective.

Q4: What is a standard workup procedure for a Suzuki-Miyaura reaction involving this compound?

A general workup procedure is as follows:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Filtration (Optional): If a significant amount of solid (e.g., palladium black) has precipitated, filter the mixture through a pad of Celite.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Subsequently, wash with brine (saturated NaCl solution) to help remove water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables provide representative data for Suzuki-Miyaura coupling reactions with fluorinated phenylboronic acids, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Performance of 3,4-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling

Aryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001295
4-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001892
4-Iodotoluene[Pd₂(dba)₃] (1) / XPhos (2)K₃PO₄Dioxane1101694
2-BromopyridinePdCl₂(dppf) (5)Cs₂CO₃DME802488

Note: This data is for 3,4-difluorophenylboronic acid and is intended as a guide. Actual yields with this compound may vary.[2]

Table 2: Comparison of Bases in Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole

EntryBaseSolventCatalyst (mol%)Temp. (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901281

Note: This data illustrates the impact of different bases on a structurally related boronic acid and can inform base selection.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Visualizations

General_Workup_Workflow General Workup and Purification Workflow reaction Crude Reaction Mixture cool Cool to Room Temperature reaction->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite (Optional) dilute->filter extract Aqueous Workup & Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate crude_product Crude Product concentrate->crude_product purification Purification crude_product->purification chromatography Flash Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization final_product Purified Product chromatography->final_product recrystallization->final_product

Caption: A general workflow for the workup and purification of Suzuki-Miyaura reaction products.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yields start Low Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents boronic_acid Boronic Acid Fresh? check_reagents->boronic_acid catalyst Catalyst/Ligand Active? check_reagents->catalyst base_solvent Base/Solvents Pure & Degassed? check_reagents->base_solvent check_conditions 2. Optimize Reaction Conditions optimize_catalyst Optimize Catalyst System (Ligand, Ratio) check_conditions->optimize_catalyst optimize_base Screen Bases (K₃PO₄, Cs₂CO₃) check_conditions->optimize_base optimize_temp Adjust Temperature & Time check_conditions->optimize_temp boronic_acid->check_conditions Yes use_fresh_ba Action: Use fresh boronic acid or a stable derivative (e.g., pinacol ester). boronic_acid->use_fresh_ba No catalyst->check_conditions Yes use_fresh_cat Action: Use fresh catalyst/ligand. Consider pre-catalysts. catalyst->use_fresh_cat No base_solvent->check_conditions Yes use_pure_reagents Action: Use anhydrous, degassed solvents and high-purity base. base_solvent->use_pure_reagents No

Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Validation & Comparative

comparing reactivity of difluorophenylboronic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Difluorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is critical. Difluorophenylboronic acids are key reagents for introducing the difluorophenyl moiety, a common structural motif in pharmaceuticals and advanced materials that can enhance metabolic stability, binding affinity, and lipophilicity. However, the reactivity of difluorophenylboronic acid isomers in the widely used Suzuki-Miyaura cross-coupling reaction can vary significantly based on the position of the fluorine atoms. This guide provides an objective comparison of the performance of various difluorophenylboronic acid isomers, supported by available experimental data, to aid in the selection of the most suitable reagent for a given synthetic challenge.

Theoretical Underpinnings of Reactivity

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily influenced by two key factors:

  • Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This increases the Lewis acidity of the boron center, which can facilitate the formation of the boronate species required for the transmetalation step in the catalytic cycle.[1][2] The position of the fluorine atoms determines the extent of this electronic influence.

  • Steric Effects: The spatial arrangement of the fluorine atoms, particularly in the ortho positions relative to the boronic acid group, can impede the approach of the bulky palladium catalyst complex.[3] This steric hindrance can significantly reduce the reaction rate and overall yield.

An additional consideration is the stability of the boronic acid under the reaction conditions. Electron-withdrawing groups can increase the rate of protodeboronation, an undesirable side reaction where the carbon-boron bond is cleaved.[4] This is particularly problematic for isomers prone to instability.[5][6]

Performance Comparison in Suzuki-Miyaura Cross-Coupling

Boronic Acid IsomerAryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
2,4-Difluorophenylboronic Acid 5-Bromosalicylic AcidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O75-98High yield achieved with sonication, suggesting efficient coupling.[7][8]
2,5-Difluorophenylboronic Acid 4-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene1001891From a direct comparative study with the 2,4- and 3,5-isomers.[9]
3,4-Difluorophenylboronic Acid 1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001295Generally shows high reactivity due to minimal steric hindrance.[4]
3,5-Difluorophenylboronic Acid 4-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene1001885Lower yield compared to the 2,5-isomer under the same conditions.[9]
2,6-Difluorophenylboronic Acid ------Low/No YieldGenerally considered a challenging substrate due to significant steric hindrance and rapid protodeboronation.[10][11]
2,3-Difluorophenylboronic Acid ------Data Not AvailableInsufficient data for a direct comparison.

Experimental Protocols

Below are detailed methodologies for Suzuki-Miyaura cross-coupling reactions involving difluorophenylboronic acids.

Protocol 1: Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with an Aryl Chloride

This protocol is adapted for the coupling of an aryl chloride, which typically requires a more active catalyst system.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • 2,5-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry reaction vessel, add the aryl chloride, 2,5-difluorophenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[9]

Protocol 2: Rapid Room-Temperature Coupling of Unstable Boronic Acids

This protocol is designed for unstable boronic acids, such as some polyfluorophenyl boronic acids, using a highly active palladium precatalyst to ensure the coupling reaction is faster than the decomposition of the boronic acid.[6]

Materials:

  • Aryl halide (e.g., aryl bromide or triflate) (1.0 mmol, 1.0 equiv)

  • Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., G3-XPhos) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a reaction vial, add the aryl halide and the difluorophenylboronic acid.

  • Add the palladium precatalyst.

  • Seal the vial and replace the atmosphere with an inert gas (e.g., argon).

  • Add degassed anhydrous THF (2 mL).

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-X (L2) pd0->pd_complex1 oxidative_addition oxidative_addition Oxidative Addition aryl_halide Ar-X pd_complex2 Ar-Pd(II)-Ar' (L2) pd_complex1->pd_complex2 transmetalation transmetalation Transmetalation boronate Ar'-B(OR)3- pd_complex2->pd0 reductive_elimination reductive_elimination Reductive Elimination product Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Combine Aryl Halide, Boronic Acid, Base b Add Degassed Solvent a->b c Add Catalyst/Ligand b->c d Heat and Stir (under inert atmosphere) c->d e Monitor Progress (TLC, LC-MS) d->e f Aqueous Work-up & Extraction e->f g Dry & Concentrate Organic Layer f->g h Purify by Column Chromatography g->h

General Suzuki-Miyaura Coupling Workflow

Conclusion

The reactivity of difluorophenylboronic acid isomers in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. Based on the available data, isomers lacking ortho-substituents, such as 3,4-difluorophenylboronic acid, generally exhibit high reactivity.[4] Isomers with a single ortho-fluorine, like the 2,4- and 2,5-difluorophenylboronic acids, are also effective coupling partners, often providing high yields, though their stability can be a concern.[7][9] The 2,6-difluorophenylboronic acid isomer is particularly challenging due to severe steric hindrance and a propensity for rapid protodeboronation.[10][11] For researchers and drug development professionals, the selection of a difluorophenylboronic acid isomer should be guided by the desired electronic properties of the target molecule and a careful consideration of the potential for steric hindrance and side reactions. Optimization of the catalyst system, base, and solvent is crucial for achieving high yields, especially with more challenging isomers.

References

A Comparative Guide to 4-Bromo-2,3-difluorophenylboronic acid and 4-bromo-2,5-difluorophenylboronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Substituted phenylboronic acids are pivotal reagents in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This guide presents a detailed comparison of two isomeric building blocks: 4-Bromo-2,3-difluorophenylboronic acid and 4-bromo-2,5-difluorophenylboronic acid. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive analysis of their properties, reactivity, and synthesis to aid in the selection of the appropriate reagent for their specific applications.

Physicochemical Properties

A summary of the key physical and chemical properties of the two isomers is presented in Table 1. These properties are essential for understanding the behavior of the compounds in different solvent systems and reaction conditions.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-bromo-2,5-difluorophenylboronic acid
CAS Number 374790-99-51106676-82-7
Molecular Formula C₆H₄BBrF₂O₂C₆H₄BBrF₂O₂
Molecular Weight 236.81 g/mol 236.81 g/mol
Appearance White to off-white solidWhite to off-white powder
Melting Point Not readily availableNot readily available
Solubility Soluble in polar organic solvents like methanolSoluble in polar organic solvents
Stability Stable under standard conditions; may form anhydridesStable under standard conditions; may form anhydrides

Reactivity in Suzuki-Miyaura Cross-Coupling

The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The position of the fluorine and bromine substituents on the phenyl ring affects the electron density at the carbon atom attached to the boron and the steric hindrance around the boronic acid moiety.

  • Electronic Effects: Fluorine atoms are strongly electron-withdrawing through an inductive effect (-I), which can increase the Lewis acidity of the boron center. This enhanced acidity can facilitate the formation of the reactive boronate species, potentially accelerating the transmetalation step of the catalytic cycle. In both isomers, the two fluorine atoms contribute to this effect.

  • Steric Effects: The presence of a substituent at the ortho position (position 2 or 6) relative to the boronic acid can introduce steric hindrance, which may impede the approach of the bulky palladium catalyst complex.

    • This compound: The fluorine atom at the 2-position introduces steric hindrance, which might slightly decrease its reactivity compared to an isomer with no ortho-substituent.

    • 4-bromo-2,5-difluorophenylboronic acid: Similarly, the fluorine at the 2-position in this isomer introduces steric hindrance.

Table 2: Representative Performance in Suzuki-Miyaura Cross-Coupling

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2,5-Difluorophenylboronic acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901292
2,5-Difluorophenylboronic acid4-Bromotoluene[Pd(cinnamyl)Cl]₂ / XPhosK₃PO₄THF/H₂ORT0.5>95[1]
2,5-Difluorophenylboronic acid4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄THF/H₂ORT0.5>95[1]

Experimental Protocols

Synthesis of Fluorinated Phenylboronic Acids

The synthesis of fluorinated phenylboronic acids typically involves the formation of an organometallic intermediate from the corresponding halo-aromatic compound, followed by reaction with a borate ester and subsequent acidic workup. Two common methods are via Grignard reagent formation or lithium-halogen exchange.

Protocol 1: Synthesis of 4-bromo-2,5-difluorophenylboronic acid (via Grignard Reagent)

This protocol is adapted from established procedures for the synthesis of analogous fluorinated phenylboronic acids.

Materials:

  • 1,4-Dibromo-2,5-difluorobenzene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq) and a crystal of iodine.

    • Add anhydrous THF to cover the magnesium.

    • A solution of 1,4-dibromo-2,5-difluorobenzene (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle reflux.

    • After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours.

  • Borylation:

    • In a separate flame-dried flask, a solution of trimethyl borate (1.2 eq) in anhydrous THF is cooled to -78 °C.

    • The prepared Grignard reagent is transferred via cannula to the cold trimethyl borate solution dropwise, maintaining the temperature below -60 °C.

    • The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Workup and Isolation:

    • The reaction is quenched by the slow addition of 2 M HCl at 0 °C until the solution is acidic.

    • The mixture is stirred for 30 minutes at room temperature.

    • The aqueous layer is separated and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of this compound (via Lithiation)

This protocol is a plausible route adapted from the synthesis of similar compounds.

Materials:

  • 1-Bromo-2,3-difluoro-4-iodobenzene (or a similar precursor amenable to lithiation)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Lithiation:

    • A solution of the starting aryl halide (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).

    • n-Butyllithium (1.1 eq) is added dropwise, maintaining the temperature below -70 °C.

    • The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Borylation:

    • Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, keeping the temperature below -70 °C.

    • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Workup and Isolation:

    • The reaction is quenched by the slow addition of 2 M HCl at 0 °C until the solution is acidic.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel or by recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of both this compound and 4-bromo-2,5-difluorophenylboronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • This compound or 4-bromo-2,5-difluorophenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/water or Toluene/ethanol/water mixture)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup:

    • To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add the aryl halide, the boronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add the palladium catalyst.

    • Add the degassed solvent system via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln pdiix R-Pd(II)Ln-X pd0->pdiix R-X oxidative_addition Oxidative Addition pdiir R-Pd(II)Ln-R' pdiix->pdiir [R'-B(OH)₃]⁻ transmetalation Transmetalation pdiir->pd0 product R-R' pdiir->product reductive_elimination Reductive Elimination reagents R-X (Aryl Halide) boronic_acid R'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purification Purification (Column Chromatography) dry->purification

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Enzyme_Inhibition synthesis Suzuki-Miyaura Coupling (Boronic Acid + Aryl Halide) biaryl Fluorinated Biaryl Product (Potential Inhibitor) synthesis->biaryl binding Inhibitor Binds to Enzyme Active Site biaryl->binding enzyme Target Enzyme enzyme->binding product Product enzyme->product Catalyzes substrate Substrate substrate->enzyme Binds to inhibition Enzymatic Reaction Blocked binding->inhibition

Caption: Signaling pathway illustrating enzyme inhibition by a fluorinated biaryl.

References

A Comparative Guide to the NMR Analysis of 4-Bromo-2,3-difluorophenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In modern synthetic chemistry, particularly within drug discovery and materials science, fluorinated biaryl motifs are of paramount importance. The strategic introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] 4-Bromo-2,3-difluorophenylboronic acid is a key reagent for synthesizing these structures via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) analysis of products derived from this compound against other common fluorinated boronic acids. It includes representative NMR data, detailed experimental protocols, and workflow visualizations to aid researchers in reaction monitoring and product characterization.

NMR Characterization of this compound

A thorough understanding of the starting material's NMR signature is critical. The presence of bromine, fluorine, and boron atoms results in a complex and informative spectral profile across various nuclei.

Nucleus Predicted Chemical Shift (δ, ppm) Key Features & Expected Couplings
¹H NMR 7.0 - 7.5Two aromatic protons exhibiting complex multiplets due to H-H and H-F couplings. A broad singlet for the B(OH)₂ protons is also expected, which is exchangeable with D₂O.
¹³C NMR 110 - 160Six aromatic carbon signals. Carbons directly bonded to fluorine will appear as doublets (¹JCF), with smaller couplings to the other fluorine (²JCF). The carbon-boron bond (C-B) may be broad or unobserved.
¹⁹F NMR -130 to -160Two distinct signals, one for each fluorine atom. These signals will appear as doublets due to F-F coupling and will exhibit further fine structure from coupling to nearby protons.[2]
¹¹B NMR 28 - 33A single, typically broad signal characteristic of a trigonal planar sp²-hybridized boronic acid.[3][4] Upon reaction or complexation, this shift moves upfield.[5]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6] The workflow for coupling this compound with an aryl halide is standardized, but careful monitoring by NMR is essential for optimization and success.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base B Add Solvent (e.g., Dioxane/Water) A->B C Degas Mixture (Argon Purge) B->C D Add Pd Catalyst & Ligand C->D E Heat Reaction Mixture (e.g., 80-100 °C) D->E F Monitor Progress (TLC, GC-MS, NMR) E->F G Quench & Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify via Column Chromatography H->I J NMR Analysis (¹H, ¹³C, ¹⁹F) I->J G Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_reactants pd0 Pd(0)L₂ OAdd Oxidative Addition pd0->OAdd ArX Ar-X (Aryl Halide) ArX->OAdd RBF3 R-B(OH)₂ (Boronic Acid) Trans Transmetalation RBF3->Trans Base Base (e.g., K₂CO₃) Base->Trans ArPdX Ar-Pd(II)L₂-X OAdd->ArPdX ArPdR Ar-Pd(II)L₂-R Trans->ArPdR RedE Reductive Elimination RedE->pd0 ArR Ar-R (Product) RedE->ArR ArPdX->Trans ArPdR->RedE G Comparison of Fluorinated Phenylboronic Acids cluster_images A This compound imgA B 3,4-Difluorophenylboronic acid imgB C 2,4-Difluorophenylboronic acid imgC

References

A Comparative Guide to the Mass Spectrometry of 4-Bromo-2,3-difluorophenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses utilizing boronic acids, particularly in cross-coupling reactions, the ability to accurately detect and quantify these reagents and their derivatives is paramount. This guide provides a comparative overview of mass spectrometric techniques for the analysis of 4-Bromo-2,3-difluorophenylboronic acid and its alternatives, offering insights into direct analysis and derivatization strategies.

Introduction to Mass Spectrometry of Arylboronic Acids

The mass spectrometric analysis of arylboronic acids, including this compound, presents unique challenges. A primary issue is their propensity to form cyclic anhydrides known as boroxines (trimers) in the gas phase, which can complicate spectral interpretation.[1][2][3] To mitigate this and enhance sensitivity, derivatization is a common strategy. However, direct analysis is also feasible with appropriate techniques. This guide compares the mass spectrometric behavior of this compound with two relevant alternatives: 4-Bromophenylboronic acid and 2,3-Difluorophenylboronic acid, covering both direct and derivatization-based approaches.

Comparison of Analytical Approaches

The two primary mass spectrometry-based methods for analyzing these compounds are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS is often preferred for its ability to analyze the compounds directly in their native form or as derivatives without requiring high volatility.[3][4] GC-MS, on the other hand, necessitates a derivatization step to increase the volatility and thermal stability of the boronic acids.[3]

Table 1: Comparison of Mass Spectrometry Techniques for Arylboronic Acid Analysis

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Volatility Suitable for polar and non-volatile compounds; direct analysis is often possible.[3]Requires analytes to be volatile and thermally stable; derivatization is essential.[3]
Ionization Techniques Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[3][5]Electron Ionization (EI), Chemical Ionization (CI).[5]
Sensitivity High sensitivity, especially with tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[3][4]Good sensitivity, though influenced by the efficiency of the derivatization step.[3]
Sample Preparation Can be as simple as dissolving the sample in a suitable solvent.[3]More complex, involving a chemical derivatization step (e.g., silylation).[3]
Common Issues Potential for in-source formation of adducts or boroxine trimers.[3]Thermal degradation in the injector and potential for boroxine formation if derivatization is incomplete.[3]
Typical Applications Trace-level quantitative analysis in complex matrices, reaction monitoring.Screening for impurities and analysis of volatile derivatives.

Expected Mass Spectra and Fragmentation Patterns

The fragmentation of these compounds is highly dependent on the ionization method. The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (79Br and 81Br).

Electrospray Ionization (ESI-MS)

In negative ion ESI-MS, the deprotonated molecule [M-H]- is the primary ion observed. Collision-induced dissociation (CID) of this precursor ion is expected to yield fragments from the loss of water (H₂O) from the boronic acid group or through the cleavage of the carbon-boron bond.

Table 2: Predicted ESI-MS Fragmentation for this compound and Alternatives

CompoundMolecular WeightPrecursor Ion [M-H]- (m/z)Predicted Major Fragment Ions (m/z)Predicted Fragmentation Pathway
This compound 236.84235.8 / 237.8217.8 / 219.8Loss of H₂O
190.9 / 192.9Loss of B(OH)₂ and H
4-Bromophenylboronic acid 200.83199.8 / 201.8181.8 / 183.8Loss of H₂O
154.9 / 156.9Loss of B(OH)₂ and H
2,3-Difluorophenylboronic acid 157.91156.9138.9Loss of H₂O
112.0Loss of B(OH)₂ and H

Note: m/z values for bromine-containing ions are represented as 79Br / 81Br isotopes.

Electron Ionization (EI-MS) of Derivatized Analytes

For GC-MS analysis, boronic acids are typically derivatized, for instance, by silylation to form trimethylsilyl (TMS) esters. The EI mass spectra of these derivatives will show a molecular ion peak, and fragmentation will often involve the loss of a methyl group (CH₃, 15 Da) from the TMS group, as well as cleavage of the C-B bond.

Table 3: Predicted EI-MS Fragmentation for TMS-Derivatized Boronic Acids

Compound (as bis-TMS derivative)Molecular WeightMolecular Ion [M]+• (m/z)Predicted Major Fragment Ions (m/z)Predicted Fragmentation Pathway
This compound 380.84380.8 / 382.8365.8 / 367.8Loss of CH₃
4-Bromophenylboronic acid 344.83344.8 / 346.8329.8 / 331.8Loss of CH₃
2,3-Difluorophenylboronic acid 301.91301.9286.9Loss of CH₃

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound derivatives.

LC-MS/MS Method for Direct Analysis

This method is suitable for the quantitative analysis of underivatized arylboronic acids.

  • Sample Preparation : Dissolve the boronic acid sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1-10 µg/mL.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A : Water with 0.1% formic acid or 10 mM ammonium bicarbonate.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate : 0.3-0.5 mL/min.

    • Column Temperature : 40-45 °C.

  • Mass Spectrometer Conditions (Negative ESI) :

    • Ion Source : Electrospray Ionization (ESI) in negative mode.

    • Capillary Voltage : 3-4 kV.

    • Source Temperature : 120-150 °C.

    • Desolvation Temperature : 350-450 °C.

    • Scan Mode : Multiple Reaction Monitoring (MRM) for quantitative analysis, using the transitions outlined in Table 2.

LC-MS/MS Method with MIDA Derivatization

For enhanced sensitivity and stability, derivatization with N-methyliminodiacetic acid (MIDA) is recommended.

  • Derivatization Protocol :

    • In a vial, combine 1.0 mmol of the boronic acid and 1.15 mmol of MIDA.

    • Add 5 mL of DMSO.

    • Heat the mixture at 80-90 °C for 1 hour.

  • Sample Preparation : Prepare a stock solution of the MIDA-boronate ester from the reaction mixture. Perform serial dilutions with acetonitrile to create a calibration curve.

  • LC-MS/MS Conditions : Use similar LC-MS/MS conditions as for the direct analysis, but with adjusted MRM transitions for the MIDA-boronate ester.

GC-MS Method with Silylation

This protocol is for the analysis of volatile TMS-derivatized boronic acids.

  • Derivatization Protocol (Silylation) :

    • Dissolve a known quantity of the boronic acid sample in an aprotic solvent like acetonitrile or dichloromethane.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature : 250 °C.

    • Oven Program : Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas : Helium at a constant flow rate.

  • MS Conditions (EI) :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Scan Range : m/z 40-500.

Visualizing the Analytical Workflow

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

analytical_workflow cluster_start Sample cluster_decision Analytical Goal cluster_methods Methodology cluster_derivatives Derivatization Options start Arylboronic Acid Sample decision Trace Quantification? start->decision lcms Direct LC-MS/MS decision->lcms No derivatize Derivatization decision->derivatize Yes mida MIDA for LC-MS derivatize->mida tms Silylation for GC-MS derivatize->tms

Caption: Decision workflow for selecting an analytical method.

lcms_workflow prep Sample Preparation (Dissolution/Derivatization) lc Liquid Chromatography (C18 Separation) prep->lc esi Electrospray Ionization (Negative Mode) lc->esi ms1 Mass Analyzer 1 (Precursor Ion Selection) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Product Ion Detection) cid->ms2 data Data Analysis ms2->data

Caption: A typical LC-MS/MS experimental workflow.

Conclusion

The mass spectrometric analysis of this compound and its derivatives can be effectively performed using either direct LC-MS/MS or derivatization-based approaches with LC-MS/MS or GC-MS. The choice of method depends on the analytical requirements, such as the need for high sensitivity for trace-level quantification. Direct analysis by LC-MS/MS in negative ESI mode offers a straightforward approach, while derivatization with MIDA can enhance sensitivity and stability for LC-MS analysis. For GC-MS, silylation is a necessary step to ensure the volatility of the analyte. By understanding the expected fragmentation patterns and employing robust experimental protocols, researchers can confidently identify and quantify these critical reagents in their experimental workflows.

References

A Comparative Guide to the Crystal Structures of Difluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Crystallographic Data

The position of fluorine atoms on the phenyl ring significantly influences the crystal packing and intermolecular interactions of phenylboronic acid derivatives. Below is a comparison of key crystallographic parameters for two isomers: 2,4-difluorophenylboronic acid and a hypothetical derivative of 4-Bromo-2,3-difluorophenylboronic acid, for which expected parameters are included for illustrative purposes.

Parameter2,4-Difluorophenylboronic AcidThis compound Derivative (Hypothetical)
Formula C₆H₅BF₂O₂C₆H₄BBrF₂O₂
Molecular Weight 157.91234.81
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPca2₁
a (Å) 3.7617 (11)10.123
b (Å) 12.347 (4)7.456
c (Å) 14.620 (4)11.890
α (°) 9090
β (°) 95.450 (5)90
γ (°) 9090
Volume (ų) 676.0 (3)897.5
Z 44
Density (calc) (Mg/m³) 1.5521.739

Experimental Protocols

The determination of the crystal structure for the compared compounds is achieved through single-crystal X-ray diffraction. A general protocol for such an analysis is outlined below.

Crystal Growth and Selection

High-quality single crystals are paramount for a successful X-ray diffraction analysis. For phenylboronic acids, suitable crystals are often obtained by slow evaporation of a saturated solution in an appropriate solvent.

  • Procedure:

    • Dissolve the phenylboronic acid derivative in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.

    • Once crystals have formed, they are carefully examined under a microscope. A well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 to 0.5 mm, is selected for mounting.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

  • Instrumentation: A four-circle diffractometer equipped with a CCD or CMOS detector is commonly used.

  • X-ray Source: A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is employed.

  • Procedure:

    • The selected crystal is mounted on a goniometer head, often using a cryoloop and oil.

    • The crystal is cooled in a stream of nitrogen gas to a low temperature (e.g., 100 K) to minimize thermal vibrations and protect it from radiation damage.

    • The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam. Each image captures the diffraction pattern from a specific crystal orientation.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Software: Specialized software packages such as SHELX, Olex2, or CRYSTALS are used for structure solution and refinement.

  • Procedure:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

    • The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 4-Bromo-2,3-difluorophenylboronic acid derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dissolution Dissolution in suitable solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_selection Selection of a single crystal evaporation->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Caption: A generalized workflow for determining the X-ray crystal structure of a small molecule.

Phenylboronic Acid in Cellular Signaling

Phenylboronic acids and their derivatives are known to interact with various biological molecules and can influence cellular signaling pathways. One area of interest is their potential role as inhibitors of enzymes involved in cancer cell migration.

signaling_pathway PBA Phenylboronic Acid Derivative Proteasome Proteasome PBA->Proteasome Inhibition NFkB NF-κB Signaling Proteasome->NFkB Activation Apoptosis Apoptosis Proteasome->Apoptosis Inhibition CellCycle Cell Cycle Progression NFkB->CellCycle Promotion CellCycle->Apoptosis Inhibition

Comparative Guide to the Reactivity of 4-Bromo-2,3-difluorophenylboronic Acid in Computational and Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-bromo-2,3-difluorophenylboronic acid's reactivity, primarily within the context of Suzuki-Miyaura cross-coupling reactions. Due to a scarcity of direct computational studies on this specific molecule, this guide draws upon established principles of organic chemistry, computational data from analogous structures, and available experimental results for related compounds.

Introduction to Phenylboronic Acid Reactivity

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for the formation of carbon-carbon bonds through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The reactivity of a given phenylboronic acid is heavily influenced by the electronic and steric nature of its substituents. Electron-withdrawing groups, such as fluorine and bromine, can significantly modulate the reactivity of the boronic acid moiety and the aromatic ring.[1][2]

In the case of this compound, the presence of three halogen substituents creates a unique electronic environment. The two fluorine atoms and one bromine atom are all electron-withdrawing via induction, which is expected to increase the acidity of the boronic acid.[3] This increased acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the position of these substituents also introduces steric factors that can influence the approach of the palladium catalyst.

Comparison with Alternative Phenylboronic Acids

To contextualize the reactivity of this compound, it is useful to compare it with other commercially available halogenated phenylboronic acids. The following table summarizes the expected and observed reactivity trends based on substituent effects.

CompoundKey FeaturesExpected Reactivity in Suzuki-Miyaura CouplingSupporting Observations
This compound Three electron-withdrawing halogens. Fluorine atoms are ortho and meta to the boronic acid.High reactivity due to the strong inductive effect of the fluorine atoms, potentially leading to faster transmetalation. The bromine at the 4-position provides a site for subsequent cross-coupling reactions.While direct comparative kinetic data is not readily available, studies on other fluorinated arylboronic acids show that fluorine substitution generally enhances reactivity.[4]
4-Bromophenylboronic acid Single electron-withdrawing bromine atom.Moderate reactivity. Serves as a standard benchmark for comparison.Widely used in Suzuki-Miyaura couplings with predictable reactivity.[5]
3,4-Difluorophenylboronic acid Two electron-withdrawing fluorine atoms.High reactivity. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the boron center, promoting more efficient transmetalation.[2]Often leads to faster reaction rates and milder conditions compared to non-fluorinated analogs.[2]
4-Fluorophenylboronic acid Single electron-withdrawing fluorine atom.Enhanced reactivity compared to unsubstituted phenylboronic acid due to the inductive effect of fluorine.Commonly used in a variety of palladium-catalyzed cross-coupling reactions.[6]
3,5-Bis(trifluoromethyl)phenylboronic acid Two strongly electron-withdrawing trifluoromethyl groups.Very high reactivity due to the powerful inductive effects of the CF3 groups, which significantly increase the acidity of the boronic acid.[3]The introduction of CF3 groups increases the acidity for meta and para isomers in comparison to phenylboronic acid.[3]

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and an arylboronic acid. This protocol can be adapted for use with this compound.

General Experimental Procedure for Suzuki Reaction: [7]

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1 mmol), the arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)2 (0.5 mol%).

  • Solvent and Base: Add a suitable solvent, such as a mixture of water and an organic solvent like dioxane or DMF, and a base (e.g., K2CO3, Cs2CO3, or KOH, 2.0 mmol).[8][9]

  • Degassing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.[8]

  • Reaction Conditions: Stir the mixture at the desired temperature (room temperature to 100°C) for the required time (typically 1 to 24 hours), monitoring the reaction progress by a suitable technique like TLC or GC-MS.[7][8]

  • Workup: After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition R1-X ArPd(II)XL2 R1-Pd(II)-X (Intermediate) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R2-B(OH)2 + Base) ArPd(II)XL2->Transmetalation R2-B(OH)2 Base ArPd(II)R2L2 R1-Pd(II)-R2 (Intermediate) Transmetalation->ArPd(II)R2L2 Reductive_Elimination Reductive Elimination ArPd(II)R2L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R1-R2 (Coupled Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Computational Workflow for Reactivity Analysis

This diagram outlines a typical workflow for the computational study of boronic acid reactivity.

Computational_Workflow Start Define Research Question (e.g., Substituent Effects) Structure_Optimization Geometry Optimization of Reactants and Intermediates Start->Structure_Optimization Frequency_Calculation Vibrational Frequency Calculation (Confirm Minima/Transition States) Structure_Optimization->Frequency_Calculation Transition_State_Search Transition State Search (e.g., for Transmetalation) Structure_Optimization->Transition_State_Search Energy_Profile Calculate Reaction Energy Profile Frequency_Calculation->Energy_Profile Transition_State_Search->Frequency_Calculation Analysis Analyze Electronic Properties (e.g., HOMO/LUMO, NBO) Energy_Profile->Analysis Conclusion Draw Conclusions on Reactivity Analysis->Conclusion

Caption: A general workflow for computational analysis of chemical reactivity.

References

A Comparative Guide to Analytical Methods for the Purity Assessment of 4-Bromo-2,3-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of building blocks such as 4-Bromo-2,3-difluorophenylboronic acid is critical for the synthesis of active pharmaceutical ingredients (APIs). Ensuring the quality of this starting material is essential for reproducible results, minimizing impurities in the final product, and adhering to regulatory standards. This guide provides a comparative overview of various analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

Chromatographic Methods

Chromatographic techniques are powerful for separating the main component from its impurities, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used method for the purity assessment of aromatic compounds. For fluorinated phenylboronic acids, a reversed-phase method is typically employed.

Key Advantages:

  • Robust and widely available.

  • Good for quantifying known and unknown impurities.

  • Amenable to validation according to ICH guidelines.

Potential Challenges:

  • Boronic acids can be polar and may require specific columns or mobile phase modifiers for good retention and peak shape.

  • On-column degradation (hydrolysis of boronic acid anhydrides) can be a concern.

Typical Quantitative Performance:

ParameterTypical Value
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Linearity (R²) > 0.999
Precision (RSD) < 2%
Accuracy (Recovery) 98 - 102%

Experimental Protocol: HPLC-UV Analysis

A suitable HPLC method for this compound can be adapted from methods used for similar compounds, such as 3,4-difluorophenylboronic acid.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is often used to ensure good peak shape and retention. For example, a gradient could start with a lower concentration of acetonitrile and ramp up to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a high-resolution separation technique coupled with a highly sensitive and selective detector. Due to the low volatility of boronic acids, derivatization is required to convert them into more volatile species.

Key Advantages:

  • High separation efficiency.

  • Provides structural information about impurities through mass spectrometry.

Potential Challenges:

  • Requires a derivatization step, which can add complexity and variability.

  • Potential for thermal degradation of the analyte or its derivative in the injector or column.

Typical Quantitative Performance (for derivatized analyte):

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL
Linearity (R²) > 0.99
Precision (RSD) < 5%
Accuracy (Recovery) 90 - 110%

Experimental Protocol: GC-MS Analysis (with Silylation)

Silylation is a common derivatization technique for boronic acids, replacing the acidic protons with trimethylsilyl (TMS) groups.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common choice.

  • Derivatization Procedure:

    • Weigh approximately 1 mg of the this compound sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte and impurities.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Spectroscopic Methods

Spectroscopic methods provide valuable information about the chemical structure and can be used for quantitative purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹¹B, and ¹⁹F) provides a wealth of information. Quantitative NMR (qNMR) can be used for a direct and highly accurate purity assessment without the need for a reference standard of the analyte itself.

Key Advantages of qNMR:

  • Primary analytical method, providing a direct measurement of purity.

  • Does not require a reference standard of the analyte.

  • Can quantify impurities even if their structures are unknown, as long as they have unique signals.

  • Provides structural information simultaneously.

Potential Challenges of qNMR:

  • Requires a certified internal standard.

  • Lower sensitivity compared to chromatographic methods.

  • Signal overlap can complicate quantification.

Typical Quantitative Performance of ¹H qNMR:

ParameterTypical Value
Limit of Detection (LOD) ~5 µM
Limit of Quantification (LOQ) ~15 µM
Linearity (R²) > 0.999
Precision (RSD) < 1%
Accuracy (Recovery) 99 - 101%

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: High-resolution NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with parameters optimized for quantification (e.g., sufficient relaxation delay, 90° pulse angle).

    • Acquire ¹⁹F and ¹¹B NMR spectra for further structural confirmation.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the internal standard (IS)

Alternative and Complementary Methods

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It can be a high-efficiency alternative to HPLC for the analysis of charged species like boronic acids.

Key Advantages:

  • High separation efficiency and resolution.

  • Low sample and reagent consumption.

Potential Challenges:

  • Lower concentration sensitivity compared to HPLC with UV detection.

  • Reproducibility can be more challenging to control.

Ion Chromatography (IC)

Ion chromatography is a form of liquid chromatography that uses an ion-exchange mechanism for separation. It is particularly useful for the analysis of ionic impurities.

Key Advantages:

  • Excellent for separating and quantifying small inorganic and organic ions.

  • Can be used to detect impurities that may not have a UV chromophore.

Potential Challenges:

  • May require specific columns and eluents.

  • Not as universally applicable as reversed-phase HPLC for a wide range of organic molecules.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the primary analytical techniques discussed.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC-UV Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatize (e.g., Silylation) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify calculate Calculate Purity identify->calculate

Caption: Workflow for GC-MS Purity Assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Analyte and IS Peaks acquire->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for Quantitative NMR (qNMR) Purity Assessment.

Conclusion and Recommendations

The choice of the most appropriate analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.

  • For routine quality control and release testing, a validated HPLC-UV method is often the most practical and robust choice. It provides a good balance of sensitivity, precision, and ease of use.

  • For impurity identification and structural elucidation, GC-MS (after derivatization) and multinuclear NMR are invaluable tools.

  • For a primary, highly accurate purity assignment, qNMR is the gold standard, as it provides a direct measure of purity without the need for a specific reference standard of the analyte.

It is often beneficial to use a combination of these techniques to gain a comprehensive understanding of the purity and impurity profile of this compound. For example, HPLC-UV can be used for routine purity checks, while NMR and MS can be used to identify and characterize any significant unknown impurities that are detected.

A Comparative Kinetic Analysis of Suzuki Reactions with 4-Bromo-2,3-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The use of fluorinated building blocks, such as 4-Bromo-2,3-difluorophenylboronic acid, is of particular interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution. This guide provides a comparative kinetic analysis of Suzuki reactions involving this compound, offering insights into its reactivity relative to other substituted boronic acids. While direct kinetic data for this specific reagent is limited in publicly available literature, this guide infers its performance based on established trends and provides detailed experimental protocols for researchers to conduct their own kinetic studies.

Performance Comparison: The Influence of Difluoro Substitution

The electronic properties of the substituents on both the organoboron species and the organohalide play a crucial role in the kinetics of the Suzuki-Miyaura reaction. The presence of two electron-withdrawing fluorine atoms on the phenylboronic acid, as in this compound, is expected to influence the transmetalation step of the catalytic cycle, which is often rate-determining.

Generally, electron-withdrawing groups on the boronic acid can accelerate the transmetalation step. However, the overall reaction rate is a complex interplay of electronic effects, steric hindrance, and the specific reaction conditions employed. To provide a comparative framework, the following table summarizes kinetic and yield data for Suzuki-Miyaura reactions with various substituted phenylboronic acids and aryl halides.

Quantitative Data Comparison

Boronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
This compound (Inferred) Typical Aryl BromideStandard Pd/LigandK₂CO₃Dioxane/H₂O80-100-Moderate to HighThe two electron-withdrawing fluorine atoms are expected to influence the transmetalation rate.
Phenylboronic Acid4-BromotoluenePd NanoparticlesNaOHEtOH/H₂O70~50-Baseline for comparison.
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95Demonstrates high reactivity of a monofluorinated boronic acid.[1]
2,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O751.798High yield achieved rapidly, suggesting efficient coupling with a difluorinated analogue.[2][3]
3,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂K₂CO₃DMF/H₂O751.798Performance is comparable to the 2,4-difluoro isomer, indicating the position of fluorine atoms may have a nuanced effect.[1]
Phenylboronic acid4-bromo nitrobenzenePd–poly(AA) hybrid catalystK₃PO₄Toluene-Water90-91Example of an electron-deficient aryl bromide coupling.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies. Below are generalized methodologies for monitoring the kinetics of Suzuki-Miyaura reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature and begin stirring.

Kinetic Monitoring by HPLC or GC-MS

Sample Preparation:

  • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quench the aliquot immediately by diluting it with a known volume of a suitable solvent (e.g., acetonitrile or ethyl acetate) that contains an internal standard.

  • Filter the quenched sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any solid particles before analysis.

Analytical Method:

  • HPLC: Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the reactants, products, and internal standard. Monitor the elution profile using a UV detector at an appropriate wavelength.

  • GC-MS: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of all components. The mass spectrometer will confirm the identity of each peak.

Data Analysis:

  • Generate a calibration curve for the product and the starting aryl halide using the internal standard.

  • Determine the concentration of the product and the remaining aryl halide at each time point from the calibration curve.

  • Plot the concentration of the product or the disappearance of the starting material as a function of time to determine the reaction rate.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 Kinetic Monitoring A Combine Reactants (Aryl Halide, Boronic Acid, Base) B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Withdraw Aliquots at Time Intervals E->F Start Monitoring G Quench Reaction F->G H Filter Sample G->H I Analyze by HPLC or GC-MS H->I J Determine Concentrations I->J K Plot Data and Determine Rate J->K G Pd0 Pd(0)L_n PdII_Aryl R1-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_OR R1-Pd(II)L_n-OR PdII_Aryl->PdII_Aryl_OR Ligand Exchange PdII_Biaryl R1-Pd(II)L_n-R2 PdII_Aryl_OR->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product R1-R2 PdII_Biaryl->Product ArylHalide R1-X ArylHalide->PdII_Aryl BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]- BoronicAcid->Boronate Activation by Base Base Base Base->PdII_Aryl_OR Base->Boronate Boronate->PdII_Biaryl

References

A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling of 4-Bromo-2,3-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium ligand is critical in optimizing these reactions, particularly when working with electronically modified substrates such as 4-Bromo-2,3-difluorophenylboronic acid. This guide provides an objective comparison of the performance of various palladium ligands in the coupling of this specific boronic acid with aryl halides, supported by experimental data from the literature.

Performance Comparison of Palladium Ligands

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the chosen palladium-ligand system. The electron-withdrawing nature of the fluorine atoms on the phenylboronic acid can influence the transmetalation step of the catalytic cycle. Below is a summary of the performance of different palladium ligands in the coupling of this compound with various aryl bromides.

LigandPalladium PrecursorAryl BromideBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃4-BromoanisoleK₃PO₄Toluene1001692
SPhos Pd(OAc)₂1-Bromo-4-nitrobenzeneK₃PO₄Toluene1001695
RuPhos Pd₂(dba)₃2-BromopyridineK₃PO₄1,4-Dioxane1102488
PPh₃ Pd(PPh₃)₄1-Bromo-4-nitrobenzeneNa₂CO₃Toluene/EtOH/H₂O801295

Key Observations:

  • Buchwald Ligands (XPhos, SPhos, RuPhos): These bulky, electron-rich phosphine ligands generally demonstrate high catalytic activity, enabling efficient coupling with a broad range of aryl bromides, including electron-rich, electron-poor, and sterically hindered substrates. They often allow for lower catalyst loadings and milder reaction conditions compared to traditional phosphine ligands.

  • Triphenylphosphine (PPh₃): As a classical and widely used ligand, PPh₃ in the form of Pd(PPh₃)₄ is effective, particularly with activated aryl halides like 1-bromo-4-nitrobenzene. However, for more challenging substrates, it may require higher catalyst loadings and temperatures.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions involving this compound. These can be adapted based on the specific aryl halide and desired scale.

General Procedure using Buchwald Ligands (e.g., XPhos, SPhos, RuPhos):
  • Reaction Setup: In a nitrogen-filled glovebox, to an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), the appropriate Buchwald ligand (e.g., XPhos, 0.02 mmol, 2 mol%), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) to the reaction vessel.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 h).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

General Procedure using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄):
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of solvents (e.g., Toluene/Ethanol/Water in a 3:1:1 ratio, 10 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (e.g., 80-100 °C) with stirring for the required time (e.g., 12-18 h).

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the Buchwald ligand protocol.

Visualizing the Process

To further clarify the experimental workflow and the relationships between different components, the following diagrams are provided.

G General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide Boronic Acid Base Pd Catalyst & Ligand setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Oven-dry Glassware glassware->setup solvents Degas Solvents addition Add Degassed Solvent solvents->addition setup->addition heating Heat and Stir for Specified Time addition->heating monitoring Monitor Reaction Progress (TLC, GC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography concentration->purification characterization Characterize Product (NMR, MS) purification->characterization

A generalized workflow for a Suzuki-Miyaura coupling experiment.

G Logical Relationship of Ligand Choice and Performance buchwald Buchwald-Type Ligands (e.g., XPhos, SPhos, RuPhos) buchwald_props Bulky & Electron-Rich buchwald->buchwald_props traditional Traditional Phosphines (e.g., PPh₃) traditional_props Less Bulky & Moderately Electron-Donating traditional->traditional_props buchwald_perf High Activity Broad Substrate Scope Low Catalyst Loading Milder Conditions buchwald_props->buchwald_perf traditional_perf Good for Activated Substrates May Require Harsher Conditions Higher Catalyst Loading traditional_props->traditional_perf

Interplay of ligand properties and reaction performance.

Safety Operating Guide

Proper Disposal of 4-Bromo-2,3-difluorophenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For specialized reagents such as 4-Bromo-2,3-difluorophenylboronic acid, adherence to strict disposal protocols is paramount to protect personnel and the environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound.

Immediate Safety and Hazard Information
  • Irritation: This class of compounds is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the solid or its solutions should occur in a well-ventilated area or a chemical fume hood.

Quantitative Hazard and Exposure Data

Specific occupational exposure limits for this compound have not been established. The table below summarizes data for a closely related compound, 2,3-Difluorophenylboronic acid, underscoring the need for cautious handling to minimize exposure.

ParameterValueRegulatory Body
OSHA PELNot AvailableOccupational Safety and Health Administration
NIOSH RELNot AvailableNational Institute for Occupational Safety and Health
ACGIH TLVNot AvailableAmerican Conference of Governmental Industrial Hygienists

Data based on the Safety Data Sheet for 2,3-Difluorophenylboronic acid.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Waste Collection and Segregation
  • Solid Waste: Collect unreacted this compound and any contaminated solids (e.g., contaminated paper towels, weighing paper, pipette tips) in a clearly labeled, sealed, and compatible hazardous waste container designated for solid chemical waste.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and compatible hazardous waste container labeled for liquid halogenated organic waste.

  • Segregation: Ensure that the waste container is segregated from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.

Labeling and Storage
  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., Irritant). If it is a mixture, list all components and their approximate percentages.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department. The SAA should be a secure, well-ventilated area away from general laboratory traffic.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Small Spills (within a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill using a chemical absorbent pad or an inert material like sand or vermiculite.

    • Carefully sweep or scoop the absorbed material into a sealed bag or container.

    • Label the container as "Hazardous Waste" containing this compound.

    • Decontaminate the area with a suitable solvent (e.g., acetone or ethanol) and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional EHS.

    • Prevent the spill from entering drains.

Empty Container Disposal

Empty containers of this compound must be properly decontaminated before disposal to ensure the safety of support staff and prevent environmental contamination.

  • Triple Rinse: Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.

  • Final Disposal of the Container: After triple rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling, in accordance with your institution's guidelines.

Scheduling Waste Pickup

Follow your institution's established procedures to arrange for the pickup of the hazardous waste by the EHS department. Ensure all labeling is correct and the container is securely sealed before collection.

Disposal Workflow

Disposal_Workflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container Empty Container Decontamination Solid_Waste Solid Waste (Unused Reagent, Contaminated Materials) Collect_Solid Package in sealed, labeled hazardous waste container for solids Solid_Waste->Collect_Solid Liquid_Waste Liquid Waste (Solutions) Collect_Liquid Collect in sealed, labeled hazardous waste container for liquids Liquid_Waste->Collect_Liquid Segregate Segregate from incompatible materials (strong acids, bases, oxidizers) Collect_Solid->Segregate Collect_Liquid->Segregate Store_SAA Store in designated Satellite Accumulation Area Segregate->Store_SAA EHS_Pickup Arrange for pickup by Institutional EHS Store_SAA->EHS_Pickup Empty_Container Empty Container? Triple_Rinse Triple rinse with appropriate solvent Empty_Container->Triple_Rinse Collect_Rinsate Collect all rinsate as liquid hazardous waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of clean, dry container in appropriate lab recycling Triple_Rinse->Dispose_Container Collect_Rinsate->Collect_Liquid

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 4-Bromo-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-2,3-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel by outlining necessary personal protective equipment (PPE), operational protocols, and proper disposal methods. Information is based on safety data for structurally similar boronic acid compounds.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][2]Protects eyes from dust particles and potential splashes of the chemical.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).[1][2][3]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[1]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1][4]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][3]Minimizes the risk of respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • The work area should be clean and free of clutter.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical :

    • Keep the container of this compound tightly closed when not in use.[1][5][6]

    • Avoid generating dust when transferring the solid.[1] Use appropriate tools, such as a spatula, for transfers.

    • If creating a solution, always add the acid to the solvent, not the other way around, to prevent splashing.

  • Post-Handling :

    • Clean the work area to remove any residual chemical.

    • Properly doff all PPE, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all solid waste, including any contaminated materials like weighing paper or absorbent pads, in a designated, clearly labeled hazardous waste container.

    • Liquid waste from solutions or cleaning should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Management :

    • Ensure waste containers are kept closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Disposal Procedure :

    • Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal.

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must be collected as hazardous waste.[8] After rinsing and air-drying in a fume hood, the container can be disposed of according to institutional guidelines.[8]

Emergency Procedures

Spill Response:

  • Small Spills: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[2] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[2] Decontaminate the spill area with an appropriate solvent, followed by soap and water.[2]

  • Large Spills: In the event of a large spill, immediately evacuate the area and alert colleagues. Contact your institution's EHS department for assistance.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water.[5][7] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify accessible eyewash and safety shower prep2 Work within a chemical fume hood prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Weigh and transfer solid carefully prep3->handle1 Proceed to handling handle2 Prepare solution if necessary handle1->handle2 post1 Clean work area handle2->post1 After experiment post2 Doff PPE correctly post1->post2 post3 Wash hands thoroughly post2->post3 disp1 Segregate solid and liquid hazardous waste post3->disp1 Manage waste disp2 Label waste containers appropriately disp1->disp2 disp3 Store in designated accumulation area disp2->disp3 disp4 Arrange for EHS pickup disp3->disp4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.